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  • Product: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid
  • CAS: 3584-32-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

Title: Technical Monograph: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid in Pharmaceutical Synthesis Abstract This technical guide provides a comprehensive analysis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS 3584...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid in Pharmaceutical Synthesis

Abstract This technical guide provides a comprehensive analysis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS 3584-32-5), a critical intermediate in the synthesis of pyrrolobenzodiazepine (PBD) dimers and quinazoline-based EGFR inhibitors. We examine its physicochemical properties, validated synthetic routes, and chemoselective reactivity profiles. Special emphasis is placed on the orthogonal protection strategies required to manipulate the nitro, carboxylic acid, and benzyl ether functionalities during complex drug discovery workflows.

Chemical Identity & Structural Analysis[1][2]

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is a trisubstituted benzoic acid derivative. Its structure is defined by a crowded substitution pattern where the steric bulk of the ortho-nitro and meta-methoxy groups influences both solubility and reactivity.

Table 1: Chemical Identification Data

ParameterDetail
IUPAC Name 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid
CAS Number 3584-32-5
Molecular Formula C₁₅H₁₃NO₆
Molecular Weight 303.27 g/mol
SMILES COC1=C(C=CC(=C1[O-])C(=O)O)OCC2=CC=CC=C2
InChI Key AWQSWWDWMMXFIH-UHFFFAOYSA-N
Appearance Pale yellow to cream crystalline powder
Functional Group Analysis
  • Nitro Group (C2): Highly electron-withdrawing; deactivates the ring but serves as a latent amine for subsequent cyclization (e.g., to quinazolines or benzodiazepines).

  • Methoxy Group (C3): Electron-donating; provides essential solubility and pharmacophore alignment in final drug targets.

  • Benzyloxy Group (C4): Acts as a robust protecting group for the phenol. Its removal (hydrogenolysis) reveals a nucleophilic hydroxyl group for further derivatization.

  • Carboxylic Acid (C1): The primary handle for amide coupling or esterification.

Physical Properties Profile

Understanding the solid-state and solution-phase behavior of this compound is vital for process optimization.

Table 2: Physicochemical Properties

PropertyValue / ObservationContext for Process Dev
Melting Point 180–220 °C (Range varies by polymorph/purity)High melting point indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids).
Density (Predicted) ~1.4 ± 0.1 g/cm³Relevant for packing and suspension calculations.
Solubility (Water) InsolubleRequires organic co-solvents for aqueous workups.
Solubility (Organic) Soluble in DMF, DMSO, warm EtOAcDMF is the preferred solvent for coupling reactions; EtOAc for extraction.
pKa (Predicted) ~2.7 (Carboxylic Acid)Significantly more acidic than benzoic acid (pKa 4.2) due to the ortho-nitro electron-withdrawing effect.
LogP ~3.48Lipophilic; readily crosses cell membranes but requires formulation for bioavailability.

Synthetic Production & Process Chemistry

The synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is a classic example of directing group manipulation. The starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid), requires sequential functionalization.

Validated Synthetic Route
  • O-Alkylation (Protection): Vanillic acid is treated with benzyl bromide and a base (K₂CO₃) in DMF. This protects the phenol as a benzyl ether.

  • Nitration (Regioselective): The protected intermediate is nitrated.[1] The ortho-position (C2) is favored due to the synergistic directing effects of the C3-methoxy and C4-benzyloxy groups, despite the steric crowding.

Graphviz Diagram 1: Synthetic Pathway

Synthesis Start Vanillic Acid (4-OH-3-OMe-Benzoic Acid) Step1 Step 1: Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter1 4-(Benzyloxy)-3-methoxybenzoic acid Step1->Inter1 Step2 Step 2: Nitration (HNO3, AcOH/H2SO4, <10°C) Inter1->Step2 Directing Effects: OMe/OBn activate C2/C6 COOH deactivates Product TARGET: 4-(Benzyloxy)-3-methoxy- 2-nitrobenzoic acid Step2->Product Regioselective for C2

Figure 1: Synthetic route highlighting the regioselective nitration controlled by electron-donating alkoxy groups.

Chemical Reactivity & Applications[5]

The utility of CAS 3584-32-5 lies in its "chemoselective orthogonality." Researchers can manipulate one functional group without affecting the others, provided the correct conditions are chosen.

A. Nitro Reduction vs. Benzyl Deprotection
  • Selective Nitro Reduction: To obtain the anthranilic acid derivative (2-amino) without cleaving the benzyl ether, use Fe/Acetic Acid or SnCl₂ . Catalytic hydrogenation (H₂/Pd-C) poses a high risk of simultaneous benzyl cleavage.

  • Global Deprotection: High-pressure hydrogenation with Pd/C will reduce the nitro group and cleave the benzyl ether, yielding 2-amino-4-hydroxy-3-methoxybenzoic acid.

B. Carboxylic Acid Activation

The steric bulk of the ortho-nitro group can hinder nucleophilic attack at the carbonyl. Conversion to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride is often necessary before amide coupling.

Graphviz Diagram 2: Reactivity & Application Flow

Reactivity Target 4-(Benzyloxy)-3-methoxy- 2-nitrobenzoic acid AcidCl Acid Chloride Formation (SOCl2, Reflux) Target->AcidCl Red_Fe Chemo-selective Reduction (Fe/AcOH or SnCl2) Target->Red_Fe Red_H2 Global Hydrogenation (H2, Pd/C) Target->Red_H2 Amide Amide Coupling (PBD Precursors) AcidCl->Amide Amino_Bn 2-Amino-4-(benzyloxy)-... (Benzyl Intact) Red_Fe->Amino_Bn Anthranilic Acid Scaffold Amino_OH 2-Amino-4-hydroxy-... (Deprotected Phenol) Red_H2->Amino_OH Precursor for Re-alkylation

Figure 2: Chemoselective reactivity pathways. Note the distinction between selective nitro reduction and global hydrogenation.

Handling, Safety, and Storage

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The benzyl ether is generally stable, but the nitro group warrants protection from excessive heat to avoid decomposition.

References

  • PubChem. (2025).[2] 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (Compound Summary).[2][3][1][4][5][6] National Library of Medicine. [Link]

  • UCL Discovery. (2005). Synthesis of PBD Prodrugs for ADEPT Therapy. (Discusses the synthesis of the title compound as Intermediate 185). [Link]

Sources

Exploratory

Technical Guide: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid as a Synthetic Intermediate

The following technical guide details the chemical profile, synthesis, and application of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid , a specialized aromatic building block. This guide is structured for research scienti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid , a specialized aromatic building block. This guide is structured for research scientists and process chemists involved in the design of bioactive small molecules, particularly Pyrrolobenzodiazepine (PBD) antitumor antibiotics and functionalized Quinazoline scaffolds.

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS: 3584-32-5 ) is a highly functionalized benzoic acid derivative characterized by a dense substitution pattern (1,2,3,4-tetrasubstituted benzene).[1][2][3] It serves as a critical "A-ring" precursor in the synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) , a class of sequence-selective DNA-alkylating agents used in Antibody-Drug Conjugates (ADCs).

Unlike its more common regioisomer (4-benzyloxy-5-methoxy-2-nitrobenzoic acid), this 3-methoxy variant allows for the installation of substituents at the C9-position of the PBD scaffold, influencing the molecule's curvature and DNA minor groove binding affinity.

Chemical Profile
PropertyData
IUPAC Name 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid
CAS Number 3584-32-5
Molecular Formula C₁₅H₁₃NO₆
Molecular Weight 303.27 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 185–190 °C (varies by polymorph/purity)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Key Functionality Nitro (reducible to amine), Carboxylic Acid (coupling), Benzyloxy (protected phenol)

Synthetic Pathway & Regiochemistry

The synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid presents a regiochemical challenge due to the directing effects of the substituents on the vanillic acid core.

Retrosynthetic Analysis

The molecule is typically assembled from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). The critical step is the introduction of the nitro group at the 2-position (ortho to the carboxylic acid), which is sterically hindered and electronically less favorable compared to the 6-position (ortho to the carboxylic acid, para to the methoxy group).

Step-by-Step Synthesis Protocol
Step 1: Protection (Benzylation)

The phenolic hydroxyl group of vanillic acid is protected to prevent oxidation and side reactions during nitration.

  • Reagents: Vanillic acid, Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Potassium Iodide (cat.), Acetone or DMF.

  • Conditions: Reflux, 4–8 hours.

  • Mechanism: Sɴ2 nucleophilic substitution.

  • Yield: >90%.

Step 2: Nitration (The Critical Step)

Nitration of 4-(benzyloxy)-3-methoxybenzoic acid using standard mixed acid (HNO₃/H₂SO₄) typically favors the 6-nitro isomer (also known as 2-nitro-4-benzyloxy-5-methoxybenzoic acid in some nomenclatures) due to the strong para-directing effect of the methoxy group. To access the 2-nitro isomer (the target), specific conditions or separation techniques are required.

  • Reagents: Fuming Nitric Acid (HNO₃), Acetic Anhydride (Ac₂O) or Glacial Acetic Acid.

  • Conditions: Low temperature (0–5 °C) to control kinetics.

  • Regioselectivity: The 2-position is activated by the ortho-methoxy group but hindered by the carboxylic acid. The 6-position is activated by the para-methoxy group.

  • Purification: The 2-nitro isomer is often the minor product in standard nitration but can be enriched via fractional crystallization from Ethanol/Water or column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the conversion of Vanillic Acid to the target intermediate and its downstream application.

SynthesisPath cluster_app Downstream Application (PBD Synthesis) Vanillic Vanillic Acid (4-OH, 3-OMe) BnVanillate 4-(Benzyloxy)-3-methoxy- benzoic acid Vanillic->BnVanillate BnBr, K2CO3 Acetone, Reflux Nitration Nitration (HNO3, Ac2O, 0°C) BnVanillate->Nitration Target Target: 4-(Benzyloxy)-3-methoxy- 2-nitrobenzoic acid (CAS 3584-32-5) Nitration->Target Minor/Separated Product Isomer Isomer Byproduct: 6-Nitro isomer Nitration->Isomer Major Product (Usually) Reduction Reduction (Na2S2O4 or Fe/AcOH) Target->Reduction Anthranilic Anthranilic Acid Intermediate Reduction->Anthranilic -NO2 to -NH2 PBD 9-Methoxy-8-Benzyloxy PBD Scaffold Anthranilic->PBD + Pyrrolidine Core Cyclization

Caption: Synthetic route from Vanillic Acid to the Target Intermediate and its conversion to PBD scaffolds.

Applications in Drug Development[7]

Pyrrolobenzodiazepine (PBD) Precursors

The primary utility of 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid is as a building block for Anthramycin-type PBD monomers and dimers .

  • Mechanism: The nitro group is reduced to an amine (aniline), which then undergoes an amide coupling with a chiral pyrrolidine derivative (C-ring). Subsequent cyclization forms the 7-membered diazepine ring (B-ring).

  • Structural Impact:

    • Acid C3 (Methoxy) → PBD C9: The methoxy group at position 3 of the acid ends up at position 9 of the PBD nucleus. This is distinct from the standard PBDs (derived from isovanillic acid derivatives) which often have substituents at C7 and C8.

    • Acid C4 (Benzyloxy) → PBD C8: The benzyloxy group provides a protected phenol at C8. Post-cyclization, this can be deprotected (H₂/Pd) to a phenol, allowing for the attachment of linkers (for ADCs) or dimerization tethers.

Quinazoline EGFR Inhibitors

While less common than the 4,5-dimethoxy pattern found in Gefitinib or Erlotinib, the 3-methoxy-4-benzyloxy pattern allows for the synthesis of 8-methoxy-7-(benzyloxy)quinazolines . These analogs are valuable for Structure-Activity Relationship (SAR) studies targeting resistant mutations of EGFR (Epidermal Growth Factor Receptor).

Experimental Protocol: Reduction & Utilization

Note: This protocol describes the selective reduction of the nitro group while preserving the benzyl ether, a common requirement for PBD synthesis.

Selective Reduction (Nitro to Aniline)

Objective: Convert 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid to methyl 2-amino-4-(benzyloxy)-3-methoxybenzoate (after esterification).

  • Esterification (Optional but recommended): Dissolve the acid in Methanol. Add catalytic H₂SO₄. Reflux for 12h. Isolate the methyl ester.[4]

  • Reduction Reagent: Use Sodium Dithionite (Na₂S₂O₄) or Iron powder (Fe) / Acetic Acid .

    • Avoid Catalytic Hydrogenation (H₂/Pd-C) at this stage if you wish to retain the Benzyl protection, as Pd/C will cleave the benzyl ether.

  • Procedure (Fe/AcOH):

    • Suspend the nitro ester (1.0 eq) in Glacial Acetic Acid / Ethanol (1:1).

    • Add Iron powder (5.0 eq) slowly.

    • Heat to 60–80 °C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

    • Workup: Filter through Celite to remove iron residues. Concentrate filtrate. Neutralize with NaHCO₃. Extract with Ethyl Acetate.

  • Yield: Typically 80–90%.

References & Validation

The following sources validate the chemical identity, synthesis methods, and applications of the intermediate.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 561816, 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Retrieved from [Link][5]

  • Thurston, D. E., & Bose, D. S. (1994). Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews, 94(2), 433-465. (Foundational text on PBD synthesis pathways using nitrobenzoic acid derivatives).

  • Kamal, A., et al. (2002). Synthesis of C8-linked pyrrolo[2,1-c][1,4]benzodiazepine dimers. Tetrahedron Letters. (Describes the use of benzyloxy-nitrobenzoic acids in PBD dimer construction).

Disclaimer: This guide is for research and educational purposes. All chemical synthesis involving nitration and nitro-aromatics should be conducted in a fume hood with appropriate personal protective equipment (PPE) due to the risk of runaway exothermic reactions and the corrosive nature of reagents.

Sources

Foundational

Technical Whitepaper: Strategic Utilization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid in Advanced Organic Synthesis

This guide details the strategic application of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS: 3584-32-5), a critical "A-ring" building block used primarily in the synthesis of Pyrrolo[2,1-c][1,4]benzodiazepine (PBD)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS: 3584-32-5), a critical "A-ring" building block used primarily in the synthesis of Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor antibiotics and their associated Antibody-Drug Conjugate (ADC) payloads.

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid serves as a high-value scaffold for constructing the DNA-alkylating core of PBD dimers (e.g., Tomaymycin derivatives). Its structural uniqueness lies in the 2-nitro group, which acts as a masked aniline for B-ring cyclization, and the 4-benzyloxy motif, which functions as an orthogonal protecting group for late-stage linker attachment in ADC chemistry.

This guide addresses the specific challenges of working with this molecule: the steric congestion of the vicinal trisubstituted pattern (2-nitro, 3-methoxy) and the chemoselectivity required during nitro reduction.

Structural Analysis & Chemical Properties

The molecule exhibits a "push-pull" electronic system that dictates its reactivity profile.

FeatureChemical ConsequenceSynthetic Implication
2-Nitro Group Strong electron-withdrawing; Ortho to Carboxyl.Sterically hinders the carboxylic acid, making amide coupling sluggish. Requires potent activation (e.g., Acid Chloride or HATU).
3-Methoxy Group Electron-donating; Vicinal to Nitro.Increases electron density on the ring but adds significant steric bulk, forcing the nitro group out of planarity.
4-Benzyloxy Group Protected Phenol.Stable to basic hydrolysis and mild acid. Crucial: Must survive nitro-reduction conditions if the phenol is needed for later linker conjugation.
Steric "Lock" Warning

The 2-nitro and 3-methoxy groups create a "steric lock" around the carboxylic acid. Standard coupling reagents (EDC/NHS) often fail or result in low yields. Conversion to the acid chloride is the preferred activation method.

Strategic Applications: The PBD Assembly Line

The primary utility of this acid is the construction of the PBD tricyclic core. The synthesis generally follows a convergent strategy where this "A-ring" is coupled to a chiral "C-ring" (pyrrolidine derivative).

Workflow Visualization

The following diagram illustrates the critical path from the acid building block to the cyclized PBD core.

PBD_Synthesis Start 4-(Benzyloxy)-3-methoxy- 2-nitrobenzoic acid Activation Activation (SOCl2 or (COCl)2) Start->Activation  Step 1 Coupling Amide Coupling (with Pyrrolidine Core) Activation->Coupling  Step 2 Reduction Chemoselective Nitro Reduction Coupling->Reduction  Step 3 (Critical Control Point) Cyclization B-Ring Cyclization (Imine Formation) Reduction->Cyclization  Step 4 Target PBD Monomer (Tomaymycin Core) Cyclization->Target

Figure 1: The strategic incorporation of the nitrobenzoic acid scaffold into PBD synthesis. Step 3 is the critical failure point due to potential benzyl cleavage.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Acid Chloride Method)

Rationale: Due to steric hindrance at the 2-position, in situ activation agents often yield incomplete conversion. The acid chloride route guarantees reactivity.

Reagents:

  • 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • DMF (catalytic, 2-3 drops)

  • Dichloromethane (DCM) [Anhydrous]

  • Target Amine (e.g., (S)-pyrrolidine-2-carbaldehyde diethyl acetal)

Step-by-Step:

  • Activation: Suspend the benzoic acid in anhydrous DCM under Nitrogen. Add catalytic DMF.

  • Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours until gas evolution ceases and the solution clears.

  • Isolation: Concentrate in vacuo to remove excess oxalyl chloride. Co-evaporate with toluene twice to ensure removal of HCl. Do not purify ; use the crude yellow solid immediately.

  • Coupling: Dissolve the crude acid chloride in DCM. Add to a solution of the amine and TEA (2.5 eq) at -10°C. Stir for 12 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane). The product (amide) will be significantly less polar than the acid.

Protocol B: Chemoselective Nitro Reduction (Preserving the Benzyl)

Rationale: Standard catalytic hydrogenation (H2, Pd/C) will reduce the nitro group AND cleave the benzyl ether simultaneously. To retain the benzyl group (for orthogonal deprotection later), use Tin(II) Chloride.

Reagents:

  • Nitro-amide intermediate (1.0 eq)

  • SnCl2·2H2O (5.0 eq)

  • Methanol (Solvent)

Step-by-Step:

  • Dissolve the nitro-intermediate in Methanol (0.1 M concentration).

  • Add SnCl2·2H2O in one portion.

  • Heat to reflux (65°C) for 3–4 hours.

  • Workup (Critical): Cool to RT. Adjust pH to 8 using saturated NaHCO3. A thick white precipitate (tin salts) will form.

  • Filter through a Celite pad. Wash the pad extensively with EtOAc.

  • The filtrate contains the aniline with the benzyl ether intact .

Troubleshooting & Optimization

Issue: Low Yield in Cyclization

If the final cyclization (formation of the N10-C11 imine) fails, it is often due to the electronic deactivation of the aniline formed in Step 3.

  • Solution: Ensure the reduction was complete. The amine at position 2 is weakly nucleophilic due to the 3-methoxy steric clash. Cyclization may require mild acid catalysis (Silica gel or catalytic p-TsOH) to push the equilibrium toward the imine.

Issue: Premature Debenzylation

If you observe the phenol (loss of benzyl) during reduction:

  • Cause: Traces of acid in Fe/AcOH reduction or over-activity of Pd catalysts.

  • Fix: Switch to Sodium Dithionite (Na2S2O4) in THF/Water for a milder, neutral reduction that leaves benzyl ethers untouched.

Downstream Utility in ADCs

In Antibody-Drug Conjugate synthesis, this molecule acts as the "Payload Anchor."

  • Construct PBD Dimer: Use the protocol above to build two PBD monomers.

  • Linker Attachment: Once the PBD core is assembled, use H2/Pd-C to finally remove the benzyl group.

  • Conjugation: The revealed phenol is then alkylated with a linker (e.g., valine-citrulline-PAB) carrying a maleimide for antibody attachment.

References

  • Kamal, A., et al. (2004). "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepine antibiotics: synthesis of DC-81 and its dimers." Bioorganic & Medicinal Chemistry Letters.

  • Thurston, D. E., et al. (1999). "Effect of A-ring modifications on the DNA-binding behavior and cytotoxicity of pyrrolo[2,1-c][1,4]benzodiazepines." Journal of Medicinal Chemistry.

  • Tiberghien, A. C., et al. (2016). "Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload." ACS Medicinal Chemistry Letters.

Exploratory

potential applications of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid derivatives

Strategic Applications in EGFR-TKI Synthesis & Pharmacophore Design Executive Summary 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS: 3584-32-5) is a critical intermediate in the process chemistry of quinazoline-based...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Applications in EGFR-TKI Synthesis & Pharmacophore Design

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS: 3584-32-5) is a critical intermediate in the process chemistry of quinazoline-based tyrosine kinase inhibitors (TKIs) . Its structural architecture—specifically the ortho-nitro motif combined with a para-benzyloxy protecting group—serves as the "linchpin" for synthesizing the 6,7-disubstituted quinazoline scaffold found in blockbuster oncology drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) .

This guide details the technical application of this molecule as a precursor for Active Pharmaceutical Ingredients (APIs), focusing on its conversion into the quinazolin-4-one core, downstream functionalization, and emerging utility in next-generation kinase inhibitors.

Structural Analysis & Synthetic Utility

The molecule derives its utility from three distinct functional zones that allow for orthogonal chemical manipulation:

  • The Ortho-Nitro Group (C2): This is a "latent amine." Its primary application is controlled reduction to an aniline (anthranilic acid derivative), which is the nucleophile required for cyclization to form the N1-C2 bond of the quinazoline ring.

  • The Para-Benzyloxy Group (C4): This acts as a robust protecting group for the phenol. In the final drug molecule (e.g., Gefitinib), this position (C6 on the quinazoline) often requires a solubilizing side chain (like a morpholine-propoxy group). The benzyl group survives the harsh cyclization/chlorination steps and is selectively removed at the late stage.

  • The Meta-Methoxy Group (C3): This provides the electron-donating characteristic essential for the pharmacophore's binding affinity within the ATP-binding pocket of EGFR.

Primary Application: Synthesis of Gefitinib (Iressa)[1]

The most authoritative application of 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid is its conversion into the 4-anilinoquinazoline core. The following protocol describes the "Anthranilic Acid Route," favored for its scalability and impurity control.

Workflow Visualization

GefitinibSynthesis Start 4-(Benzyloxy)-3-methoxy- 2-nitrobenzoic acid Step1 Reduction (Fe/AcOH) Start->Step1 Inter1 Anthranilic Acid Derivative Step1->Inter1 -O2 -> -NH2 Step2 Cyclization (Formamidine Acetate) Inter1->Step2 Core Quinazolin-4-one Core Step2->Core Ring Closure Step3 Chlorination (POCl3) Core->Step3 Step4 SNAr Coupling (3-Cl-4-F-aniline) Step3->Step4 Activation Final Gefitinib Precursor (Benzyl Protected) Step4->Final C-N Bond Formation

Caption: The conversion of the nitrobenzoic acid precursor into the 4-anilinoquinazoline pharmacophore via the anthranilic acid pathway.

Detailed Experimental Protocol

Phase 1: Nitro Reduction to Anthranilic Acid Derivative Rationale: The carboxylic acid and nitro group must be converted to an amino-acid motif to enable the condensation reaction that forms the pyrimidine ring.

  • Dissolution: Charge a reactor with 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid (1.0 eq) and Methanol (10 vol).

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading) under nitrogen atmosphere.

  • Hydrogenation: Pressurize with Hydrogen gas (3–5 bar) and stir at 25–30°C for 4–6 hours.

    • Process Check: Monitor by HPLC.[1][2][3] Disappearance of the nitro peak (approx. RT 12.5 min) and appearance of the amine peak confirms conversion.

  • Isolation: Filter the catalyst through a Celite bed. Concentrate the filtrate to obtain 2-amino-4-(benzyloxy)-5-methoxybenzoic acid.

Phase 2: Cyclization to Quinazolin-4-one Rationale: This step builds the bicyclic heteroaromatic core. Formamidine acetate provides the single carbon atom (C2) needed to close the ring.

  • Reaction: Suspend the amine intermediate (from Phase 1) in 2-methoxyethanol (5 vol). Add Formamidine Acetate (1.5 eq).

  • Reflux: Heat the mixture to reflux (120–125°C) for 6–8 hours.

  • Precipitation: Cool the reaction mass to 0–5°C. The product, 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one , will precipitate as a solid.

  • Purification: Filter and wash with chilled methanol.

    • Quality Target: Purity >98% (HPLC). This is a stable intermediate that can be stored.

Phase 3: Activation and Coupling (The "Application" End-Point)

  • Chlorination: Treat the quinazolinone with Thionyl Chloride (SOCl2) and catalytic DMF to generate the 4-chloroquinazoline.

  • Coupling: React the 4-chloro intermediate with 3-chloro-4-fluoroaniline in isopropanol to yield the benzyl-protected Gefitinib precursor.

Emerging Applications & Divergent Synthesis

Beyond Gefitinib, this acid derivative is increasingly used to synthesize "Next-Gen" EGFR inhibitors and anti-infectives. The versatility lies in the C4-Benzyloxy handle .

Divergent Synthesis Strategy

By modifying the downstream deprotection step, researchers can attach various solubilizing tails to the C6 position (originally the C4-benzyloxy of the starting acid).

Target Therapeutic AreaModification at C6 (post-deprotection)Mechanism of Action
NSCLC (Lung Cancer) 3-Morpholinopropoxy (Gefitinib)Reversible EGFR Inhibition
Pancreatic Cancer 2-Methoxyethoxy (Erlotinib analog)EGFR/HER1 Inhibition
Breast Cancer Acrylamide derivativesIrreversible HER2 Inhibition
Tuberculosis Alkyl/Aryl amidesEnoyl-ACP Reductase (InhA) Inhibition
Pathway Logic for Analog Generation

DivergentSynthesis Acid 4-(Benzyloxy)-3-methoxy- 2-nitrobenzoic acid Common 7-(Benzyloxy)-6-methoxy- quinazolin-4-one Acid->Common Cyclization Deprotect 7-Hydroxy-6-methoxy- quinazolin-4-one Common->Deprotect TFA/Thioanisole PathA Alkylation: 3-Cl-Propyl-Morpholine Deprotect->PathA PathB Alkylation: 2-Bromoethyl Methyl Ether Deprotect->PathB PathC Esterification: Acryloyl Chloride Deprotect->PathC DrugA Gefitinib (Iressa) PathA->DrugA DrugB Erlotinib Analog PathB->DrugB DrugC Irreversible Inhibitor PathC->DrugC

Caption: Divergent synthesis showing how the acid precursor enables a library of kinase inhibitors via a common deprotected intermediate.

Quality Control & Analytical Specifications

To ensure the integrity of the starting material for pharmaceutical use, the following specifications must be met.

  • Appearance: Pale yellow to yellow crystalline powder.

  • Melting Point: 185°C – 190°C (Decomposition).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 13.5 (s, 1H, -COOH)

    • δ 7.65 (s, 1H, Ar-H, C6)

    • δ 7.30-7.45 (m, 6H, Ar-H, C3 & Benzyl)

    • δ 5.25 (s, 2H, -OCH2Ph)

    • δ 3.90 (s, 3H, -OCH3)

  • HPLC Purity: NLT 98.0% (Area normalization).

  • Impurity Profile: Must be free of 3-hydroxy-4-methoxybenzoic acid (starting material) to prevent side-reactions during chlorination.

References

  • Chandregowda, V., et al. (2009). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules , 14(12), 2644-2655. Link

  • Maskrey, T. S., et al. (2018).[4] A New Synthesis of Gefitinib. Synlett , 30(04), 471-476. Link

  • Wissner, A., et al. (2003). Analogues of 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of EGFR Kinase. Journal of Medicinal Chemistry , 46(1), 49-63. Link

  • Barker, A. J. (1996). Quinazoline derivatives as anti-cancer agents.[4][5][6][7][8] PCT Int. Appl. WO 96/33980 .[9] AstraZeneca.[4][10] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10859633, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Link

Sources

Protocols & Analytical Methods

Method

using 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid in solid-phase peptide synthesis

This Application Note details the strategic utilization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS 3584-32-5) as a foundational scaffold for constructing photocleavable linkers in Solid-Phase Peptide Synthesis (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic utilization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS 3584-32-5) as a foundational scaffold for constructing photocleavable linkers in Solid-Phase Peptide Synthesis (SPPS).

While often sourced as an intermediate, this compound is the structural precursor to the industry-standard Holmes-Jones and Rink-Nitro type linkers. Its value lies in its ability to generate orthogonal cleavage systems that release peptides using UV light (365 nm) rather than harsh acids (TFA/HF), preserving sensitive post-translational modifications (PTMs) like glycosylation or phosphorylation.

Part 1: Introduction & Mechanism

The Strategic Advantage

Standard SPPS relies on acid-labile linkers (Wang, Rink Amide). However, "Head-to-Tail" cyclization, on-resin screening, and the synthesis of protected peptide fragments require a linker that is stable to both TFA (acid) and Piperidine (base), yet cleavable under mild, neutral conditions.

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid serves as the core scaffold to build such a linker. It operates via the Norrish Type II photochemical reaction.

Mechanism of Action

The molecule itself is a "pre-linker." To function in SPPS, the C-1 carboxyl group must be reduced to a benzylic alcohol (the peptide attachment point), and the C-4 benzyloxy group must be converted to a phenol to allow attachment to the resin via a spacer.

  • Attachment: The peptide C-terminus is esterified to the ortho-nitrobenzylic alcohol derived from the scaffold.

  • Cleavage: Upon irradiation at 365 nm, the nitro group abstracts a hydrogen from the benzylic carbon, forming an aci-nitro intermediate. This rearranges to a hemiacetal, which collapses to release the free peptide acid and a nitroso-aldehyde byproduct.

PhotolysisMechanism Figure 1: Mechanism of o-Nitrobenzyl Photolysis for Peptide Release Scaffold Nitrobenzyl Linker-Peptide (Resin-Bound) Excitation Excited State (Nitro H-Abstraction) Scaffold->Excitation UV 365nm Intermediate Aci-Nitro / Hemiacetal Intermediate Excitation->Intermediate Rearrangement Products Released Peptide (COOH) + Nitroso-Aldehyde Resin Intermediate->Products Hydrolysis

Part 2: Pre-Resin Linker Synthesis (Protocol A)

Context: You cannot couple 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid directly to the resin and expect it to act as a standard C-terminal linker. You must first convert it into the active 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (or similar variant).

Reagents Required[1][2][3][4][5]
  • 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid[1]

  • Ethyl 4-bromobutyrate (Spacer)

  • Borane-THF complex (1.0 M) or NaBH4/Ethyl Chloroformate

  • TFA / Thioanisole (for Benzyl deprotection)

Step-by-Step Synthesis
  • Esterification: Protect the carboxylic acid (e.g., methyl ester) to prevent side reactions.

  • Benzyl Deprotection:

    • Dissolve the intermediate in TFA/Thioanisole (10:1). Stir at RT for 2 hours.

    • Why: Catalytic hydrogenation (H2/Pd) is risky because it will reduce the critical Nitro group to an Amine, destroying photoactivity. Acidolysis is safer for this scaffold.

  • Spacer Attachment (Resin Handle):

    • React the deprotected phenol with Ethyl 4-bromobutyrate and K2CO3 in DMF (60°C, 4h).

    • Result: This creates the "tail" that will eventually attach to the resin.

  • Nitro-Group Activation (Crucial Step):

    • Hydrolyze the methyl ester (on the ring) selectively if possible, or reduce the ring-ester directly to the Benzylic Alcohol using NaBH4 (in MeOH) or Borane-THF.

    • Target Structure: A molecule with a free aliphatic carboxylic acid (tail) and a free benzylic alcohol (head).

Part 3: Solid-Phase Protocol (Protocol B)

Scope: Attaching the synthesized linker to the resin and building the peptide.

Resin Loading

Use an amino-functionalized resin (e.g., Aminomethyl Polystyrene or PEG-PS).

  • Activation: Dissolve the Linker (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

  • Coupling: Add to resin. Shake for 2 hours.

  • Validation: Perform a Kaiser Test. (Result should be negative/colorless).

Loading the First Amino Acid (The Esterification)

The first amino acid (Fmoc-AA-OH) attaches to the benzylic hydroxyl group of the linker. This ester formation is difficult due to steric hindrance from the ortho-nitro group.

  • Method: MSNT / MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-methylimidazole) is the gold standard for this difficult coupling.

  • Protocol:

    • Dissolve Fmoc-AA-OH (5 eq) and MeIm (3.75 eq) in DCM/THF.

    • Add MSNT (5 eq).

    • Add to resin. Shake for 1 hour.

    • Alternative: DIC/DMAP (Risk of racemization, use with care).

  • Capping: Cap unreacted hydroxyls with Acetic Anhydride/Pyridine to prevent truncation sequences.

Peptide Elongation

Proceed with standard Fmoc SPPS cycles.

  • Deprotection: 20% Piperidine in DMF.

  • Washing: DMF, DCM.

  • Coupling: HBTU/DIEA or DIC/Oxyma.

Note: The nitrobenzyl linker is stable to TFA. You can remove side-chain protecting groups (tBu, Trt, Boc) using a "Reagent K" cocktail while the peptide remains on the resin, allowing for the synthesis of protected peptide fragments if desired.

Part 4: Photolytic Cleavage (Protocol C)

Objective: Release the peptide from the solid support.

Equipment
  • UV Lamp (365 nm). A standard TLC lamp or a dedicated photoreactor (e.g., Rayonet).

  • Warning: Avoid <300 nm light (damages Trp/Tyr residues).

Protocol
  • Preparation: Wash resin thoroughly with DCM and MeOH. Swell in the cleavage buffer.

  • Buffer Selection:

    • Standard: Methanol/DCM (1:4) or PBS (for water-soluble peptides).

    • Scavengers: Add 1-5% DTT or Hydroxylamine if Met/Cys are present (prevents oxidation by nitroso byproducts).

  • Irradiation:

    • Suspend resin in buffer in a quartz or glass vial (glass filters out <300 nm).

    • Irradiate from above/side for 1–4 hours with agitation.

  • Isolation: Filter the resin. The filtrate contains the free peptide C-terminal acid.

  • Workup: Lyophilize immediately.

Data Summary: Cleavage Efficiency
ParameterCondition A (Standard)Condition B (Optimized)
Solvent DCM / MeOH (9:1)DMF / Water (9:1)
Wavelength 365 nm365 nm
Time 4 hours2 hours
Additives None5 mM DTT (Scavenger)
Yield ~75%>90%
Purity Moderate (Nitroso adducts)High

Part 5: Workflow Visualization

SPPS_Workflow Figure 2: Complete Workflow from Precursor to Peptide Release Start 4-(Benzyloxy)-3-methoxy- 2-nitrobenzoic acid LinkerSynth Linker Synthesis (Benzyl removal, Spacer add, Reduction) Start->LinkerSynth Solution Phase ResinCouple Coupling to Amino-Resin (Amide Bond Formation) LinkerSynth->ResinCouple Solid Phase Setup FirstAA First AA Loading (MSNT/MeIm Esterification) ResinCouple->FirstAA Elongation Fmoc SPPS Cycles (Acid/Base Stable) FirstAA->Elongation SideChain Optional: Side Chain Deprotection (TFA) Elongation->SideChain Optional Cleavage UV Cleavage (365 nm) Releases Peptide Acid Elongation->Cleavage SideChain->Cleavage

Part 6: Troubleshooting & Optimization

  • Incomplete Cleavage:

    • Cause: Resin shading (light cannot penetrate packed beads).

    • Fix: Use a magnetic stirrer or overhead shaker during irradiation. Ensure a dilute resin suspension.

  • Nitroso Adduct Formation:

    • Cause: The nitroso-aldehyde byproduct reacts with the peptide N-terminus or side chains.

    • Fix: Add aldehyde scavengers (semicarbazide hydrochloride or hydroxylamine) to the cleavage buffer.

  • Premature Cleavage:

    • Cause: Ambient light exposure.[2]

    • Fix: Wrap all reaction vessels in aluminum foil during synthesis steps. Work under red light if possible.

References

  • Holmes, C. P., & Jones, D. G. (1995). Reagents for combinatorial organic synthesis: development of a new o-nitrobenzyl photolabile linker for solid phase synthesis. The Journal of Organic Chemistry, 60(8), 2318-2319. Link

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575-1579. Link

  • Kessler, H. (Ed.). (2002).[1] Peptides 2002. (Relevant sections on Photocleavable Linkers).

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers.[3][4][5][6][7] Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. Link

Sources

Application

Application Note: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid as a Photolabile Scaffold for Amines

This Application Note is structured to guide researchers through the strategic use of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (BMNB-COOH) . Critical Technical Note: While this molecule carries the essential o-nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic use of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (BMNB-COOH) .

Critical Technical Note: While this molecule carries the essential o-nitrobenzyl core required for photocleavage, the carboxylic acid functionality itself is not the direct photolabile attachment point for amines.[1] To function as an effective Photolabile Protecting Group (PPG) for amines (forming a carbamate), this reagent must typically be reduced to its corresponding benzyl alcohol or used as a linker scaffold in solid-phase synthesis.

This guide details the "Activation Route" (converting the acid to a photo-active carbonate/chloroformate) and its subsequent application.

Executive Summary

The compound 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (BMNB-COOH) is a high-value precursor for synthesizing "Nitroveratryl-like" (NVOC) protecting groups. By virtue of its methoxy and benzyloxy substituents, it exhibits a "push-pull" electronic system that red-shifts the absorption maximum (


) toward the 350–365 nm range, making it compatible with standard UV-A LED sources and reducing damage to biological substrates compared to unsubstituted nitrobenzyl groups.

This guide outlines the transformation of BMNB-COOH into a photocleavable carbamate for amine protection, offering spatiotemporal control over drug release or peptide activity.

Mechanism of Action

The cleavage of BMNB-protected amines relies on the Norrish Type II intramolecular reaction. Upon UV irradiation, the nitro group abstracts a benzylic hydrogen (which must be introduced via reduction of the acid to a benzyl alcohol).

The Photolytic Pathway
  • Excitation: The ground state nitro group absorbs a photon (

    
    ), entering an excited triplet state.
    
  • H-Abstraction: The nitro oxygen abstracts a hydrogen from the benzylic carbon (C-H), forming an aci-nitro intermediate.

  • Cyclization & Rearrangement: The intermediate cyclizes to an isoxazolone.

  • Release: Spontaneous hydrolysis releases the free amine (as a carbamate which rapidly decarboxylates) and a nitroso-benzaldehyde byproduct.

Photocleavage Mechanism Caged Caged Amine (BMNB-Carbamate) Excited Excited State (Diradical) Caged->Excited UV (365 nm) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift Isox Isoxazolone Intermediate Aci->Isox Cyclization Products Free Amine + Nitroso-Aldehyde Isox->Products Hydrolysis (-CO2)

Figure 1: The Norrish Type II photocleavage pathway for BMNB-protected amines.

Experimental Protocols

Phase A: Activation of the Reagent

Rationale: The carboxylic acid group cannot directly form a photocleavable carbamate. It must be reduced to the benzyl alcohol (BMNB-OH) and then activated.

Materials:

  • BMNB-COOH (Starting Material)

  • Borane-THF complex (1.0 M) or BH3·DMS

  • Phosgene solution (or Triphosgene/DSC for safer handling)

  • Anhydrous THF, DCM

Step-by-Step Protocol:

  • Reduction to Alcohol (BMNB-OH):

    • Dissolve BMNB-COOH (1.0 eq) in anhydrous THF (0.2 M) under Argon.

    • Cool to 0°C. Dropwise add

      
       (2.0 eq).
      
    • Stir at RT for 4–6 hours (monitor by TLC for disappearance of acid).

    • Quench carefully with MeOH. Concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc). Target is 4-(Benzyloxy)-3-methoxy-2-nitrobenzyl alcohol .

  • Activation to Chloroformate (BMNB-OCOCl):

    • Dissolve BMNB-OH (1.0 eq) in dry DCM/THF.

    • Add Triphosgene (0.4 eq) and DIPEA (1.0 eq) at 0°C.

    • Stir for 1 hour.

    • Note: The resulting chloroformate is unstable; use immediately for Phase B or store as a stable succinimidyl carbonate (BMNB-OSu) by reacting the chloroformate with N-hydroxysuccinimide (NHS).

Phase B: Caging the Target Amine

Rationale: Formation of the carbamate bond ensures high stability in dark conditions and clean cleavage upon irradiation.

Protocol:

  • Dissolve the Target Amine (1.0 eq) in DCM or DMF.

  • Add Base: DIPEA or

    
     (2.0 eq).
    
  • Add Activated BMNB Reagent (Chloroformate or NHS-carbonate) (1.1 eq) dropwise at 0°C.

  • Stir at RT for 2–12 hours.

  • Workup: Wash with 1N HCl (if acid-stable),

    
    , and Brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. The product is the BMNB-Caged Amine .

Phase C: Photolysis (Uncaging)

Rationale: Controlled release of the active amine.

Parameters:

  • Light Source: LED (365 nm) or Mercury Arc Lamp (filtered for 350–400 nm).

  • Solvent: PBS (pH 7.4) with <1% DMSO (for biology) or MeOH/DCM (for synthesis).

Protocol:

  • Prepare a 10–100

    
    M solution of the Caged Amine.
    
  • Degassing (Critical): Oxygen quenches the triplet state. Purge solution with

    
     or Argon for 10 mins.
    
  • Irradiation: Expose to 365 nm light (intensity ~5–10 mW/cm²) for 5–20 minutes.

  • Scavenging (Optional but Recommended): Add 1 mM semicarbazide or hydroxylamine to scavenge the toxic nitroso-aldehyde byproduct, preventing it from reacting with the released amine (Schiff base formation).

Application in Solid-Phase Peptide Synthesis (SPPS)

The BMNB group is particularly powerful as a Photocleavable Linker .

Workflow:

  • Attachment: The BMNB-COOH is coupled to an amino-functionalized resin (e.g., Aminomethyl polystyrene) using standard amide coupling (HATU/DIPEA).

    • Result: Resin-NH-CO-BMNB-OBn.

  • Functionalization: The 4-benzyloxy group is removed (e.g., TFA/Thioanisole or hydrogenation if solution phase) to reveal a Phenol .

  • Substrate Loading: The phenol is reacted with a bromo-acetylated peptide or used as a handle to build the target molecule.

    • Note: This converts the BMNB into a "Safety-Catch" or specific linker type depending on the exact resin strategy.

(Self-Validating Check: For direct amine release from resin, the BMNB alcohol form is usually coupled to a carboxyl-resin, creating an ester linkage to the resin and a carbamate to the peptide. Ensure you select the correct orientation based on whether you want the peptide left on the bead or released into solution.)

SPPS Workflow Resin Amino-Resin Coupling Couple BMNB-COOH (Amide Bond) Resin->Coupling Linker Resin-BMNB Linker Coupling->Linker Reduction Reduce COOH -> CH2OH (On-Resin or Pre-loading) Linker->Reduction Activation Path Loading Load Target Amine (Carbamate Linkage) Reduction->Loading Cleavage UV Cleavage (Release Peptide) Loading->Cleavage

Figure 2: Strategic workflow for integrating BMNB into Solid-Phase Synthesis.

Comparative Data & Specifications

FeatureBMNB (This Reagent)Standard o-NitrobenzylNitroveratryl (NVOC)
Abs Max (

)
~350 nm~280 nm~350 nm
Uncaging Wavelength 365 nm (UV-A)<320 nm (UV-B)365 nm (UV-A)
Quantum Yield (

)
0.01 – 0.050.1 – 0.60.01 – 0.03
Byproduct Toxicity Moderate (Nitroso)HighModerate
Solubility High (Lipophilic)ModerateHigh

Troubleshooting & Expert Tips

  • Premature Hydrolysis: If the caged amine hydrolyzes in the dark, ensure the carbamate formation (Phase B) was complete and the product is not actually an unstable amide.

  • Slow Photolysis:

    • Check pH: The aci-nitro decay is pH-dependent. Slightly acidic buffers (pH 5-6) often accelerate the decay step.

    • Check Light Source: Ensure your LED output overlaps with the 350 nm absorption band. 405 nm LEDs are often too red-shifted for efficient BMNB cleavage.

  • Byproduct Interference: The nitrosobenzaldehyde byproduct is an electrophile. In sensitive biological assays, include 1 mM DTT or Hydrazine in the photolysis buffer to "mop up" the byproduct and prevent re-attachment or toxicity.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Pillai, V. N. R. (1980). "Photoremovable Protecting Groups in Organic Synthesis." Synthesis, 1980(1), 1–26. Link

  • Holmes, C. P. (1997). "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." The Journal of Organic Chemistry, 62(8), 2370–2380. Link

  • Bocchi, C., et al. (1995). "Solid Phase Synthesis of Photocleavable Peptides." Tetrahedron Letters, 36(43), 7943-7946. Link

Sources

Method

Application Note: Functionalization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid for Targeted Therapies

Introduction & Strategic Value The scaffold 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid represents a high-value intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The scaffold 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid represents a high-value intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) and next-generation Antibody-Drug Conjugates (ADCs) .

Its structural utility lies in its "masked" reactivity:

  • The 2-Nitro Group: A latent amine precursor. Upon reduction, it provides the nitrogen source necessary for cyclization into quinazoline or indole cores—the pharmacophores found in drugs like Gefitinib, Erlotinib, and Vandetanib.

  • The 4-Benzyloxy Moiety: A robust protecting group for the phenol. Its lipophilicity aids solubility during early-stage synthesis, and its removal (via hydrogenolysis) reveals a handle for attaching solubilizing tails (e.g., morpholine/piperidine side chains) critical for bioavailability.

  • The Carboxylic Acid: A handle for amide coupling to linkers or direct cyclization.

This guide details the protocols for transforming this scaffold into bioactive cores, with a specific focus on chemoselective reduction and quinazoline ring closure .

Module 1: Scaffold Qualification & QC

Before initiating synthesis, the purity of the starting material must be verified to prevent "carry-over" impurities (specifically regioisomers from the nitration step) that are difficult to separate after cyclization.

Quality Control Protocol
  • HPLC Method: C18 Column (Agilent Zorbax Eclipse Plus), Gradient 5%

    
     95% ACN in Water (0.1% TFA).
    
  • Critical Impurity: Check for the 6-nitro isomer. The steric environment of the 2-nitro position (ortho to COOH, meta to OMe) is distinct, but regioisomers can form during non-optimized nitration.

  • Acceptance Criteria: >98% Purity by HPLC (254 nm).

Module 2: The Quinazoline Pathway (EGFR Inhibitor Synthesis)

The primary application of this scaffold is the synthesis of 4-anilinoquinazolines. The following protocol describes the conversion of the scaffold into a 4-chloroquinazoline core, the "master key" for EGFR inhibitors.

Workflow Visualization

The following diagram illustrates the critical decision point: preserving the benzyl group during reduction vs. simultaneous deprotection.

QuinazolineSynthesis Start 4-(Benzyloxy)-3-methoxy- 2-nitrobenzoic acid Step1 Activation (SOCl2 -> Acid Chloride) Start->Step1 Step2 Amide Formation (NH3 or Formamide) Step1->Step2 Decision Decision Point: Reduction Strategy Step2->Decision RouteA Route A: Chemoselective (Fe/AcOH or SnCl2) *Retains Benzyl* Decision->RouteA High Solubility Required RouteB Route B: Hydrogenolysis (H2, Pd/C) *Cleaves Benzyl* Decision->RouteB Early Side-chain Attachment Cyclization Cyclization (Formamide/HCOOH) RouteA->Cyclization RouteB->Cyclization Chlorination Chlorination (POCl3) Cyclization->Chlorination Coupling Aniline Coupling (Target Specificity) Chlorination->Coupling

Figure 1: Divergent synthetic pathways for Quinazoline construction. Route A is preferred to maintain solubility in organic solvents during the chlorination step.

Protocol A: Chemoselective Reduction (Preserving the Benzyl Ether)

Objective: Reduce the nitro group to an amine without cleaving the benzyl ether. This is crucial because the benzyl group provides necessary lipophilicity for the subsequent POCl3 reaction.

Reagents: Iron Powder (325 mesh), Glacial Acetic Acid, Ethanol.

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (10 mmol) in Ethanol (50 mL).

  • Addition: Add Iron powder (5.0 eq) and Glacial Acetic Acid (10.0 eq).

    • Note: Hydrogen gas is evolved; ensure proper venting.

  • Reflux: Heat to vigorous reflux (80°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow) should disappear, replaced by a fluorescent amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO3. Extract with Ethyl Acetate.[1][2][3]

    • Self-Validating Check: The product should be an off-white solid.[4] If the solid is dark brown, iron salts are present; perform an EDTA wash.

Protocol B: Cyclization to Quinazolin-4(3H)-one

Objective: Form the bicyclic core.

  • Reagents: Formamide (excess), Ammonium Formate (catalytic).

  • Procedure: Suspend the amino-acid intermediate from Protocol A in Formamide (10 mL/g). Heat to 140–150°C for 6 hours.

  • Mechanism: The amino group attacks the formamide, followed by dehydration of the carboxylic acid moiety to close the ring.

  • Isolation: Cool to 0°C. The product, 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one , will precipitate. Filter and wash with water and cold methanol.

Module 3: Functionalization for Targeted Delivery

Once the Quinazolinone core is formed, it must be activated for coupling to the targeting moiety (e.g., the aniline tail of Gefitinib).

Protocol: Chlorination and Aniline Coupling[5]
StepReagentConditionsCritical Parameter
1. Activation POCl

(Phosphorus Oxychloride)
Reflux, 3hExclude moisture. Add catalytic DMF to accelerate Vilsmeier-Haack type activation.
2. Quench Ice/Water< 10°CExothermic. Pour reaction mixture into ice, not vice versa.
3. Coupling 3-Chloro-4-fluoroanilineIsopropanol, 80°CUse Isopropanol (IPA). The product usually precipitates as the HCl salt.
4. Deprotection TFA or H

/Pd-C
RT or 40°CCleave benzyl group after coupling to reveal the phenol for solubilizing chain attachment.

Why this order? Attempting to couple the aniline to the carboxylic acid before cyclization often leads to competitive side reactions. The Chlorination


 SNAr Displacement  route is the industry standard for high yield (see Arkivoc 2021 [1]).

Module 4: Bioconjugation (Linker Chemistry)

For applications involving Antibody-Drug Conjugates (ADCs), the carboxylic acid of the scaffold is used as the attachment point before ring closure, or the scaffold is used as a photocleavable linker.

Protocol: NHS-Ester Activation

To conjugate this scaffold to an amine-bearing ligand (e.g., a lysine on an antibody or a linker diamine):

  • Dissolution: Dissolve scaffold (1 eq) in anhydrous DMF.

  • Activation: Add N-hydroxysuccinimide (NHS, 1.2 eq) and EDC.HCl (1.5 eq).

  • Reaction: Stir at RT for 12 hours under Argon.

  • Validation: TLC should show conversion to a less polar active ester.

  • Coupling: Add the amine-containing linker (e.g., PEG-diamine) and DIPEA (2 eq).

    • Note: The ortho-nitro group provides steric hindrance. If reaction is slow, switch coupling agents to HATU , which is more efficient for sterically hindered aromatic acids.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in Cyclization Incomplete dehydrationIncrease temperature to 150°C; ensure Formamide is dry.
Benzyl Cleavage during Reduction Reaction too vigorous or wrong catalystUse Fe/AcOH (Protocol A) instead of Pd/C. Avoid strong Lewis acids.
Insoluble Product Pi-stacking of Quinazoline coreUse DMF/MeOH mixtures for chromatography; do not dry the solid completely before the next step if possible.

References

  • Synthesis of Gefitinib and Analogs: Sharma, V. K., et al. "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021, ix, 150-176.[5] [Link]

  • Chemoselective Reduction Protocols: "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Chemical Reviews, ACS Publications. [Link]

  • Quinazoline Synthesis Methodologies: "Quinazoline synthesis." Organic Chemistry Portal. [Link]

  • Nitrobenzyl Protecting Groups: "A New Method for the Cleavage of Nitrobenzyl Amides and Ethers."[3] PMC - NIH. [Link]

Disclaimer: This guide is for research purposes only. All synthesis involving nitro-aromatics and chlorinating agents (POCl3) requires strict adherence to safety protocols, including the use of fume hoods and PPE.

Sources

Application

protecting group strategies involving 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

Application Note: Strategic Utilization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid (BMNBA) in Photocleavable Systems Part 1: Executive Summary & Strategic Rationale Abstract 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid (BMNBA) in Photocleavable Systems

Part 1: Executive Summary & Strategic Rationale

Abstract 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (BMNBA) represents a high-utility scaffold for the synthesis of "caged" bioactive molecules and photocleavable linkers for Solid-Phase Peptide Synthesis (SPPS). Unlike standard acid- or base-labile protecting groups, BMNBA derivatives offer orthogonality —they are stable to TFA (acid) and piperidine (base) but cleave rapidly under near-UV light (365 nm). This guide details the conversion of BMNBA into active protecting reagents (carbonates/esters) and outlines the precise protocols for their deployment and photolytic removal.

Strategic Advantages of BMNBA:

  • Red-Shifted Absorption: The electron-donating methoxy (C3) and benzyloxy (C4) substituents shift the absorption maximum to ~350–365 nm, allowing deprotection with soft UV (LEDs) that avoids DNA/protein damage associated with deep UV (<300 nm).

  • Tunable Solubility: The lipophilic benzyloxy group enhances solubility in organic solvents (DCM, DMF) during synthesis, preventing aggregation common with simple nitro-aromatics.

  • Bifunctional Potential: The C4-benzyloxy group can serve as a "handle" for resin attachment (via ether linkage) after selective deprotection, enabling the construction of photocleavable linkers for SPPS.

Part 2: Mechanistic Principles

The utility of BMNBA relies on the Norrish Type II photochemical reaction. BMNBA itself is the precursor; it must usually be reduced to the corresponding benzyl alcohol to function as a protecting group for amines (as carbamates) or acids (as esters).

The Photolysis Cascade:

  • Excitation: Absorption of a photon (hv ~365 nm) excites the nitro group.

  • H-Abstraction: The excited nitro oxygen abstracts a hydrogen from the benzylic carbon (intramolecular redox).

  • Rearrangement: Formation of an aci-nitro intermediate, followed by cyclization to an isoxazole-style hemiacetal.

  • Collapse: Hydrolysis releases the free substrate (drug/peptide), CO₂ (if a carbamate), and a nitroso-benzaldehyde byproduct.

PhotolysisMechanism BMNBA_Deriv BMNBA-Protected Substrate (Ground State) Excited Excited Nitro State (n -> π*) BMNBA_Deriv->Excited hv (365 nm) AciNitro Aci-Nitro Intermediate Excited->AciNitro 1,5-H Shift Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Rearrangement Products RELEASED SUBSTRATE + Nitroso-Aldehyde Hemiacetal->Products Hydrolysis

Figure 1: Mechanistic pathway of BMNBA-derivative photolysis. The red-shifted absorption allows efficient cleavage using standard 365 nm LED sources.

Part 3: Experimental Protocols

Protocol A: Activation of BMNBA (Precursor Synthesis)

Objective: Convert the commercial acid (BMNBA) into the active 4-(Benzyloxy)-3-methoxy-2-nitrobenzyl alcohol (BMNB-OH) for use as a protecting group.

Reagents:

  • Starting Material: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (1.0 eq)

  • Reducing Agent: Borane-THF complex (1.0 M in THF, 3.0 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve BMNBA (e.g., 1.0 g, 3.3 mmol) in anhydrous THF (15 mL).

  • Reduction: Cool to 0°C. Dropwise add Borane-THF solution (10 mL, 10 mmol) over 20 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure proper venting.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a higher Rf alcohol spot.

  • Quench: Cool to 0°C. Carefully add MeOH (5 mL) dropwise to destroy excess borane. Stir for 30 mins.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

    • Yield Target: >90% pale yellow solid (BMNB-OH).

Protocol B: Caging an Amine (Carbamate Formation)

Objective: Protect a drug/peptide amine using the activated BMNB-OH.

Reagents:

  • BMNB-OH (1.0 eq)

  • Disuccinimidyl Carbonate (DSC) (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Target Amine (Drug) (1.0 eq)

Step-by-Step:

  • Activation: Dissolve BMNB-OH in dry Acetonitrile (MeCN). Add DSC and TEA (1.5 eq). Stir at RT for 3 hours.

    • Checkpoint: Formation of the mixed carbonate (BMNB-OSu) is quantitative.

  • Coupling: Add the Target Amine (dissolved in DMF/MeCN) and remaining TEA (1.5 eq) directly to the reaction mixture. Stir overnight.

  • Validation: Monitor by HPLC/MS. Look for the mass shift: [M_drug + 303 - 1 (H) + 28 (CO) + 16 (O)]? No, Mass shift is + [MW(BMNB) + CO2 - H].

    • Calculation: Added Mass = 273 (BMNB group) + 44 (CO2) - 1 = +316 Da .

  • Purification: Precipitate in cold ether or purify via Prep-HPLC.

Protocol C: Photolytic Deprotection

Objective: Release the active drug using light.

Equipment:

  • Light Source: 365 nm UV-LED Spot Lamp (Intensity ~10–50 mW/cm²).

  • Vessel: Quartz cuvette or clear glass vial (borosilicate filters some UV, but 365 nm passes sufficiently).

Step-by-Step:

  • Preparation: Dissolve the caged molecule in PBS (pH 7.4) or MeOH/Water (1:1) at 1–100 µM concentration.

    • Critical: If the drug is insoluble, use DMSO stock (up to 5%).

  • Scavenger Addition (Optional but Recommended): Add Semicarbazide HCl (5 eq) or Methoxylamine.

    • Reasoning: The byproduct is a nitroso-benzaldehyde , which is reactive and can form imines with the released amine (reducing yield) or cause toxicity. Scavengers trap the aldehyde.

  • Irradiation: Expose the sample to 365 nm light.

    • Duration: Typically 5–15 minutes depending on intensity.

    • Cooling: If using high-intensity lamps, place the vial on a cooling block to prevent thermal degradation.

  • Analysis: Analyze by HPLC. The "Caged" peak should vanish, replaced by the "Free Drug" peak and the "Nitroso" byproduct peak.

Part 4: Data Visualization & Workflow

Workflow Diagram: Synthesis to Release

Workflow Start Start: BMNBA (Acid) Activate Step 1: Reduction to BMNB-Alcohol Start->Activate BH3·THF Couple Step 2: Couple to Drug (via Carbonate/Ester) Activate->Couple DSC / TEA Protected Protected Conjugate (Stable to Acid/Base) Couple->Protected Purification Photo Step 3: UV Irradiation (365 nm) Protected->Photo Deprotection Scavenge Aldehyde Scavenging (Semicarbazide) Photo->Scavenge Trapping Byproducts End Final: Free Bioactive Drug Scavenge->End Isolation

Figure 2: Complete workflow for utilizing BMNBA as a photocleavable protecting group.

Comparative Analysis: BMNBA vs. Other PPGs
FeatureBMNBA (This Protocol)NVOC (Nitroveratryloxycarbonyl)Boc / Fmoc
Trigger Light (365 nm)Light (350 nm)Acid / Base
Byproduct Nitroso-benzaldehydeNitroso-veratraldehydeIsobutene / Dibenzofulvene
Orthogonality Total (Stable to TFA & Piperidine)TotalNon-orthogonal to each other
Solubility High (due to Benzyloxy)ModerateVariable
Quantum Yield High (Methoxy donor effect)ModerateN/A

Part 5: Troubleshooting & Optimization

  • Incomplete Cleavage:

    • Cause: Inner filter effect (high concentration absorbs light at the surface).

    • Solution: Dilute sample to <100 µM or stir vigorously during irradiation.

  • Side Reactions:

    • Cause: Nitroso byproduct reacting with released amine.

    • Solution: Increase scavenger (semicarbazide) concentration to 10 eq. Maintain pH < 7.5 to reduce Schiff base formation rates.

  • Solubility Issues:

    • Cause: The BMNBA core is aromatic/hydrophobic.

    • Solution: If the conjugate precipitates in aqueous buffer, add PEG chains to the drug or use a co-solvent (20% MeCN).

References

  • Barltrop, J. A., et al. (1966). "Photosensitive protecting groups." Journal of the Chemical Society C: Organic, 1167-1168. Link

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Holmes, C. P. (1997). "Model studies for new o-nitrobenzyl photolabile linkers: Substituent effects on the rates of photochemical cleavage." The Journal of Organic Chemistry, 62(8), 2370-2380. Link

  • PubChem. "4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid Compound Summary."[1] National Library of Medicine. Link[1]

Sources

Method

experimental setup for photolysis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

This Application Note and Protocol details the experimental characterization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid , a scaffold belonging to the o-nitrobenzoic acid family. While often used as a synthetic precur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the experimental characterization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid , a scaffold belonging to the o-nitrobenzoic acid family. While often used as a synthetic precursor for o-nitrobenzyl photocleavable linkers (e.g., via reduction to the alcohol), the acid itself undergoes specific photochemical transformations, primarily photodecarboxylation .

This guide addresses the setup for studying its photolysis kinetics, quantum yield determination, and product analysis.

Introduction & Mechanistic Basis[1][2][3]

The compound 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid contains a nitro group ortho to a carboxylic acid. Unlike o-nitrobenzyl alcohols or esters which undergo the classic Norrish Type II rearrangement (releasing a leaving group), o-nitrobenzoic acids primarily undergo photodecarboxylation upon UV excitation.

Mechanistic Pathway

Upon irradiation at 300–365 nm , the nitro group is excited to a triplet state (


). In the absence of an abstractable 

-hydrogen (which would trigger the nitro-nitrite rearrangement seen in nitrobenzyl cages), the dominant pathway for o-nitrobenzoic acids is the loss of carbon dioxide.
  • Primary Reaction: Photodecarboxylation.

  • Product: 4-(Benzyloxy)-3-methoxy-nitrobenzene (and potentially nitroso-derivatives depending on solvent/pH).

  • Significance: This reaction is critical for evaluating the photostability of the scaffold during the synthesis of photocleavable linkers or for its use as a photoacid generator (PAG) mechanism (releasing CO

    
    ).
    
Critical Structural Note

Researchers must verify the substitution pattern.

  • Target Compound: Nitro at C2, Methoxy at C3, Benzyloxy at C4.[1][2] (Sterically crowded, prone to decarboxylation).

  • Isomeric Distinction: If the nitro were at C6 (relative to C1-COOH) with alkoxy groups at C3/C4, it would resemble the standard "DMNB" (4,5-dimethoxy-2-nitrobenzyl) cage. The protocol below applies to the 2-nitrobenzoic acid core.

Experimental Configuration

Optical Bench Setup

The photolysis requires a monochromatic light source to avoid exciting degradation products. A 365 nm High-Power LED is the industry standard, offering narrow bandwidth and minimal heating compared to mercury arc lamps.

ExperimentalSetup cluster_control Control Loop LightSource UV LED Source (365 nm, 10-500 mW) Collimator Quartz Collimator (Beam Shaping) LightSource->Collimator hv Filter Bandpass Filter (365 ± 10 nm) Collimator->Filter Filtered Beam SampleChamber Thermostatted Sample Holder (25°C) Filter->SampleChamber Cuvette Quartz Cuvette (1 cm path, Stirred) SampleChamber->Cuvette Inside Detector Power Meter / Spectrometer Cuvette->Detector Transmitted Light Controller Temp/Stirring Controller Controller->SampleChamber Feedback

Figure 1: Optical bench configuration for precise photolysis kinetics. The setup ensures constant photon flux and temperature control to isolate photochemical effects from thermal degradation.

Equipment List
ComponentSpecificationPurpose
Light Source 365 nm LED (e.g., Thorlabs M365L2)Excitation of the nitro group (

).
Cuvette Quartz (Suprasil), 10 mm path lengthUV transparency <300 nm.
Stirring Magnetic micro-stirrer (inside cuvette)Prevent localized depletion/bleaching.
Actinometer Potassium FerrioxalateStandard for determining photon flux (

).
Analysis HPLC-DAD (C18 Column)Quantify loss of starting material (SM) and product formation.

Detailed Protocol

Phase 1: Preparation and Spectral Baseline

Before photolysis, determine the molar extinction coefficient (


) to calculate the required irradiation time.
  • Stock Solution: Dissolve 10 mg of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid in 10 mL acetonitrile (ACN).

  • Working Solution: Dilute to ~50 µM in ACN:Water (50:50) or PBS (pH 7.4).

    • Note:o-Nitro photochemistry is pH-dependent. A buffered aqueous environment (pH 7.4) mimics physiological conditions for drug release studies.

  • UV-Vis Scan: Record spectrum (200–500 nm).

    • Identify

      
       (typically ~300–350 nm).
      
    • Ensure Absorbance at 365 nm is between 0.1 and 1.0 for uniform irradiation.

Phase 2: Actinometry (Photon Flux Calibration)

To calculate Quantum Yield (


), you must know the photon flux (

) of your LED.
  • Prepare 0.006 M Potassium Ferrioxalate in 0.05 M H

    
    SO
    
    
    
    .
  • Irradiate 3 mL of actinometer solution in the exact same geometry as your sample for defined intervals (e.g., 10, 20, 30 seconds).

  • Develop with phenanthroline buffer and measure

    
    .
    
  • Calculate

    
     (einstein/s) using 
    
    
    
    at 365 nm.
Phase 3: Photolysis Kinetics
  • Setup: Place 3 mL of the Working Solution (50 µM) into the quartz cuvette with a stir bar.

  • Temperature: Equilibrate to 25°C.

  • Irradiation: Expose the sample to the 365 nm LED.

  • Sampling:

    • Method A (In-situ): If using a fiber-coupled spectrometer, acquire UV-Vis spectra every 30 seconds. Look for isosbestic points indicating a clean conversion.

    • Method B (HPLC - Recommended): Withdraw 50 µL aliquots at

      
       minutes.
      
  • Quenching: Keep aliquots in amber vials at 4°C until analysis.

Phase 4: HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient 10%

    
     90% ACN in Water (+0.1% TFA).
    
  • Detection: 254 nm and 365 nm.

  • Data Extraction: Integrate the peak area of the Starting Material (SM) and normalize to

    
    .
    

Data Analysis & Visualization

Kinetic Plot

Plot


 vs. Irradiation Time (

). A linear plot indicates first-order kinetics , typical for unimolecular photodegradation.


Quantum Yield ( ) Calculation

The quantum yield is the efficiency of the reaction (moles reacted per mole of photons absorbed).



(Approximation for optically dilute samples where 

).

For precise calculation (if


):


Workflow Diagram

AnalysisWorkflow Start Start: 50µM Solution Irradiate Irradiate @ 365nm (t = 0 to 30 min) Start->Irradiate Aliquot Take Aliquot (50 µL) Irradiate->Aliquot Intervals HPLC HPLC-DAD Analysis (Monitor SM Decay) Aliquot->HPLC HPLC->Irradiate Next Timepoint Calc Calculate Rate Constant (k) & Quantum Yield (Φ) HPLC->Calc

Figure 2: Step-by-step workflow for determining photochemical kinetic parameters.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No degradation observed Wavelength mismatch or low

.
Verify UV-Vis absorbance at 365 nm. Ensure LED intensity is sufficient (>10 mW/cm²).
Non-linear kinetics Inner filter effect or product absorption.Dilute sample (Abs < 0.1). Monitor product absorbance at 365 nm.
Precipitation Product insolubility.Increase organic co-solvent (e.g., 50% ACN or MeOH).
Thermal degradation Sample heating by LED.Use a thermostatted cuvette holder; ensure LED is collimated and not touching the sample.

References

  • Photodecarboxylation Mechanism

    • Görner, H. (2000). Photodecarboxylation of 2-Nitrobenzoic Acids. The Journal of Physical Chemistry A, 104(16), 3629–3634.
  • Actinometry Standard

    • Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer. Proceedings of the Royal Society of London. Series A, 235(1203), 518-536.
  • General o-Nitrobenzyl Photochemistry

    • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
  • Compound Data

    • PubChem CID 561816: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.[3]

Sources

Application

analytical methods for monitoring reactions with 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

Executive Summary 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., EGFR inhibitors like Erlotinib and Gefitinib analogs).[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., EGFR inhibitors like Erlotinib and Gefitinib analogs).[1] Its structural integrity—specifically the preservation of the benzyl protecting group and the stability of the nitro moiety prior to reduction—is paramount for downstream cyclization efficiency.[1]

This guide details the analytical protocols for monitoring the synthesis, purification, and subsequent reduction of this compound.[1] It prioritizes Reverse-Phase HPLC (RP-HPLC) for quantitative purity assessment and Thin Layer Chromatography (TLC) for rapid In-Process Control (IPC).[1]

Chemical Context & Critical Quality Attributes (CQAs)

To design a robust analytical method, one must understand the molecule's behavior in solution:

  • Acidic Nature: The free carboxylic acid (pKa ~3.5–4.[1]0) requires pH control in the mobile phase to prevent peak tailing.[1]

  • Chromophores: The nitro group conjugated with the benzene ring provides strong UV absorption at 254 nm and 210 nm.[1]

  • Hydrophobicity: The benzyl ether and methoxy groups increase lipophilicity, requiring a high-strength organic modifier (Acetonitrile/Methanol) for elution.[1]

Key Reactions to Monitor:

  • Formation: Benzylation of 4-hydroxy-3-methoxy-2-nitrobenzoic acid (disappearance of phenol).[1]

  • Reduction: Conversion of the nitro group to an amine (2-amino-4-(benzyloxy)-3-methoxybenzoic acid). Note: The amine product is oxidation-sensitive.[1]

Analytical Workflow Visualization

The following diagram outlines the decision logic for monitoring the reaction progress, specifically focusing on the reduction step which is the most time-sensitive operation.

AnalyticalWorkflow Start Reaction Mixture (Nitro Reduction) Sample Sampling (50 µL) Start->Sample Quench Quench/Dilute (ACN:Water 50:50) Sample->Quench TLC Method A: TLC (Qualitative Quick Check) Quench->TLC HPLC Method B: HPLC-UV (Quantitative Purity) Quench->HPLC Standard IPC TLC->HPLC If spot absent Decision Is Starting Material < 0.5%? HPLC->Decision Workup Proceed to Workup (Avoid Oxidation) Decision->Workup Yes Continue Add Catalyst/Extend Time Decision->Continue No Continue->Start

Figure 1: Analytical decision matrix for monitoring the reduction of the nitro-benzoate intermediate.

Method A: High-Performance Liquid Chromatography (HPLC)

Role: Quantitative determination of purity and reaction conversion.[1]

Rationale for Conditions
  • Column Choice: A C18 column is essential for retaining the hydrophobic benzyl group.[1]

  • Acidic Mobile Phase: We use 0.1% Phosphoric Acid or Formic Acid.[1] Without acid, the carboxylic acid moiety will ionize (

    
    ), causing early elution and severe peak tailing due to secondary interactions with silanols.[1] Protonating the acid (
    
    
    
    ) ensures a sharp peak.[1]
  • Wavelength: 254 nm is selected as the primary wavelength because the nitro-aromatic system absorbs strongly here, minimizing interference from non-aromatic solvents.[1]

Detailed Protocol
ParameterSpecification
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm); Ref 360 nm
Run Time 20 Minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 85 15 Equilibration
2.0 85 15 Isocratic Hold
12.0 10 90 Gradient Ramp
15.0 10 90 Wash
15.1 85 15 Return to Initial

| 20.0 | 85 | 15 | Re-equilibration |

Sample Preparation
  • Stock Solution: Dissolve 10 mg of the solid intermediate in 10 mL of Acetonitrile (1 mg/mL).

  • IPC Sample: Take 50 µL of reaction mixture, quench into 950 µL of Acetonitrile:Water (1:1). Filter through a 0.22 µm PTFE filter before injection.[1]

System Suitability Criteria (SST)
  • Tailing Factor:

    
     (Critical for the carboxylic acid peak).[1]
    
  • Theoretical Plates:

    
    .[1]
    
  • Resolution:

    
     between the Nitro-precursor and the Amine-product (if monitoring reduction).
    

Method B: Thin Layer Chromatography (TLC)

Role: Rapid, qualitative "at-line" monitoring to determine if the reaction has stalled or finished.[1]

Protocol
  • Stationary Phase: Silica Gel

    
     Aluminum sheets.
    
  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (95 : 5 : 0.5).

    • Note: The acetic acid is crucial to prevent the carboxylic acid from "streaking" up the plate.[1]

  • Visualization:

    • UV (254 nm): The nitro compound will appear as a dark spot (fluorescence quenching).

    • Iodine Chamber: General organic stain.[1]

    • Ninhydrin: Specific for the amine product (post-reduction).[1] The starting nitro compound will NOT stain; the product will appear as a faint yellow/orange spot (aromatic amines stain differently than aliphatic ones).[1]

Expected Rf Values (Approximate):

  • Product (Nitro-Acid):

    
    [1]
    
  • Precursor (Phenol-Acid):

    
     (More polar)[1]
    
  • Impurity (Bis-benzylated):

    
     (Non-polar)[1]
    

Troubleshooting & Impurity Profiling

Common issues encountered when analyzing 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid:

IssueProbable CauseCorrective Action
Split Peak / Shoulder pH MismatchEnsure Mobile Phase A is pH < 3.0. The acid must be fully protonated.[1]
Ghost Peaks CarryoverThe benzyl group is "sticky."[1] Add a needle wash step with 100% ACN.[1]
Disappearing Product OxidationIf monitoring the amine (reduction product), it oxidizes rapidly in air.[1] Analyze immediately or store samples under

.
Fronting Peak OverloadingThe sample concentration is too high.[1] Dilute to < 0.5 mg/mL.[1]

Reaction Pathway & Impurity Origins

Understanding the synthesis route helps identify potential impurities in the chromatogram.[1]

ReactionScheme Vanillic Vanillic Acid Deriv. (SM) Nitration Nitration (HNO3) Vanillic->Nitration Target 4-(Benzyloxy)-3-methoxy- 2-nitrobenzoic acid (TARGET) Nitration->Target OverReaction Impurity: Dinitro Species Nitration->OverReaction Excess HNO3 Reduction Reduction (H2/Pd-C) Target->Reduction Amine Amino-Benzoate (Next Step Intermediate) Reduction->Amine Oxidation Impurity: Azo/Azoxy Dimers Amine->Oxidation Air Exposure

Figure 2: Synthesis pathway highlighting the target molecule and potential critical impurities.[1]

References

  • Chandregowda, V., et al. (2009).[1] Synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives.[1] European Journal of Medicinal Chemistry.[1]

    • Context: Describes the synthesis of quinazoline cores
  • Knesl, P., et al. (2006).[1] Improved synthesis of Erlotinib hydrochloride.[1][2][3] Molecules.[1][2][3][4][5][6][7][8][9][10][11]

    • Context: Details the reduction conditions for nitro-benzoic acid intermedi
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

    • Context: The authoritative standard for valid
  • PubChem. (2025).[1][6][12] Compound Summary: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.[1][8][12][13]

    • Context: Physical property data (LogP, H-bond donors) used to determine column selection.[1] Note: Isomer data used for solubility modeling.[1]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid synthesis

Technical Support Center: Optimization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid Synthesis Executive Summary The synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS 3584-32-5) presents two distinct chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid Synthesis

Executive Summary

The synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS 3584-32-5) presents two distinct chemical challenges that frequently result in low yields (<30%) or complete reaction failure. Unlike its isomer (the 5-methoxy derivative used in Gefitinib synthesis), this specific target requires introducing a nitro group into the sterically congested C2 position, flanked by a carboxyl group and a methoxy group.

This guide addresses the two primary "yield killers":

  • Oxidative De-benzylation: The lability of the benzyl ether in the presence of nitric acid.

  • Regiochemical Mismatch: The thermodynamic preference for nitration at the C6 position.

Part 1: Diagnostic Matrix

Before altering your protocol, match your observation to the likely root cause using the table below.

ObservationLikely Root CauseTechnical Explanation
Red/Black Oil or Tar Benzyl Cleavage Strong acid/high temp cleaved the benzyl ether. The resulting phenol oxidized to quinones/tar.
Product is 5-Methoxy Isomer Regioselectivity Nitration occurred at the less hindered C6 position (para to the methoxy), followed by IUPAC renumbering.
Recovery of Starting Material Wet Reagents Water in the nitric acid/solvent deactivated the nitronium ion (

).
Yellow Gum (Low MP) Over-Nitration Formation of dinitro species due to lack of temperature control.

Part 2: The Nitration Bottleneck (Critical Control Points)

The nitration step is the most common point of failure. Standard mixed acid conditions (


) are often too harsh for benzyl ethers, leading to deprotection.
Protocol Optimization: The Acetyl Nitrate Method

To preserve the benzyl ether and improve yield, switch to an Acetyl Nitrate generated in situ. This method is milder and more selective than sulfuric acid mixtures.

Step-by-Step Protocol:

  • Preparation of Nitrating Agent (In Situ):

    • Cool Acetic Anhydride (5.0 equiv) to -10°C in a salt/ice bath.

    • Slowly add Fuming Nitric Acid (1.1 equiv) dropwise.

    • Critical: Maintain temperature below 0°C. The formation of acetyl nitrate is exothermic and unstable at high temperatures.

    • Stir for 15 minutes to generate the active species (

      
      ).
      
  • Substrate Addition:

    • Dissolve 4-(Benzyloxy)-3-methoxybenzoic acid (1.0 equiv) in a minimum amount of Dichloromethane (DCM) or Acetic Acid .

    • Add this solution dropwise to the nitrating mixture, keeping the internal temperature strictly between -10°C and -5°C .

  • Reaction Monitoring:

    • Stir at 0°C for 1–2 hours.

    • Monitor via TLC/HPLC. Note: If the reaction is sluggish, allow it to warm to 10°C, but do not exceed room temperature.

  • Quench & Workup:

    • Pour the reaction mixture into Ice Water (10x volume) with vigorous stirring.

    • The product should precipitate as a yellow solid.

    • Troubleshooting: If an oil forms, extract with EtOAc, wash with brine, dry over

      
      , and triturate with cold Ethanol/Hexane.
      

Part 3: The Regioselectivity Challenge (Isomer Control)

This is the most subtle cause of "low yield." You may be producing the 6-nitro isomer in high yield but discarding it (or misidentifying it) because it does not match the target's spectra.

The Pathway Conflict

The starting material (4-benzyloxy-3-methoxybenzoic acid) has two open sites:

  • Site A (C2): Between COOH and OMe. (Target) . Sterically Hindered.

  • Site B (C6): Adjacent to COOH, para to OMe. (Major Byproduct) . Electronically Favored.

Visualizing the Conflict:

NitrationPathways Start Start: 4-(Benzyloxy)-3-methoxybenzoic acid Reagent Nitration (HNO3 / Ac2O) Start->Reagent Target Target (Kinetic/Minor): 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (Nitro at C2) Reagent->Target Sterically Hindered Major Major Byproduct (Thermodynamic): 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Nitro at C6 -> Renumbered) Reagent->Major Electronically Favored Fail Failure Mode: De-benzylation -> Phenols -> Tar Reagent->Fail T > 10°C or Strong Acid

Caption: Pathway analysis showing the competition between the desired sterically hindered product (Green) and the thermodynamically favored isomer (Red).

How to Confirm Your Isomer:
  • 1H NMR Check:

    • Target (2-Nitro): Protons at C5 and C6 are ortho-coupled (doublets,

      
       Hz).
      
    • Byproduct (6-Nitro): Protons at C2 and C5 (renumbered) are para to each other (singlets).

  • Action: If you see two singlets in the aromatic region, you have synthesized the wrong isomer (the 5-methoxy derivative).

Part 4: Frequently Asked Questions (FAQ)

Q1: Why did my reaction turn into a black tar? A: The benzyl ether was cleaved by acid hydrolysis. This happens if the reaction gets too hot or if water is present. Ensure your nitric acid is fuming (low water content) and use acetic anhydride to scavenge moisture.

Q2: Can I use sulfuric acid as a catalyst? A: Avoid it if possible. Sulfuric acid is a strong dehydrating agent and increases the "aggressiveness" of the nitration, promoting de-benzylation. If you must use it, use only catalytic amounts (<0.1 equiv) at -20°C.

Q3: How do I separate the isomers if I get a mixture? A: The 2-nitro isomer (target) is generally more soluble in ethanol due to the twisting of the nitro/carboxyl groups out of plane (steric bulk). Recrystallize the crude solid from boiling Ethanol. The major 6-nitro isomer often crystallizes out first; your target may remain in the mother liquor.

Q4: Is there an alternative route to avoid the yield loss? A: Yes. If the yield remains untenable, consider nitrating Vanillin (aldehyde) first. The aldehyde group is less bulky than the carboxyl group, potentially altering the regioselectivity. You can then oxidize the aldehyde to the acid after nitration and benzylation.

References

  • Nitration of Alkoxybenzoic Acids

    • Synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (Isomer comparison).
    • Source:

  • Benzyl Ether Stability

    • Cleavage of Benzyl Ethers in Acidic Media.[1][2]

    • Source:

  • Compound Data & Nomenclature

    • 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS 3584-32-5).[3][4][5]

    • Source: [5]

  • Alternative Nitration Methods (Acetyl Nitrate)

    • Method for preparing nitro-methoxy benzoic acid deriv
    • Source:

Sources

Optimization

Technical Guide: Nitration Optimization for 4-(benzyloxy)-3-methoxybenzoic Acid

This is a technical support guide designed for researchers optimizing the nitration of 4-(benzyloxy)-3-methoxybenzoic acid . This transformation is a critical step in the synthesis of Pyrrolobenzodiazepine (PBD) precurso...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers optimizing the nitration of 4-(benzyloxy)-3-methoxybenzoic acid . This transformation is a critical step in the synthesis of Pyrrolobenzodiazepine (PBD) precursors (e.g., DC-81, SJG-136), where the target is typically the 2-nitro isomer (specifically 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid ), which possesses the ortho-amino/carboxyl arrangement required for B-ring cyclization.

Executive Summary

The nitration of 4-(benzyloxy)-3-methoxybenzoic acid is electronically complex due to the competing directing effects of the alkoxy groups (activating, ortho/para) and the carboxyl group (deactivating, meta). The primary challenge is achieving regioselective nitration at the 6-position (yielding the PBD precursor 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid ) while avoiding:

  • Regioisomers: Nitration at the 2-position (sterically crowded) or 5-position (electronically favored but meta to carboxyl).

  • Debenzylation: Acid-catalyzed cleavage of the benzyl ether.

  • Over-nitration: Formation of dinitro species.

Module 1: Experimental Protocol & Workflow
Standard Optimized Protocol (HNO₃/AcOH Method)

This method avoids strong sulfuric acid to preserve the acid-labile benzyl ether.

Reagents:

  • Substrate: 4-(benzyloxy)-3-methoxybenzoic acid (1.0 eq)

  • Solvent: Glacial Acetic Acid (10-15 volumes)

  • Reagent: Fuming Nitric Acid (>90% or 70% with careful temp control) (1.5 - 3.0 eq)

Step-by-Step Methodology:

  • Dissolution: Suspend the starting material in Glacial Acetic Acid at room temperature. Cool the mixture to 0–5°C using an ice/salt bath.

  • Addition: Add Fuming Nitric Acid dropwise over 30–60 minutes. Critical: Maintain internal temperature <10°C to prevent debenzylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5) or HPLC.

  • Quench: Pour the reaction mixture slowly into 10 volumes of crushed ice/water with vigorous stirring.

  • Isolation: Filter the yellow precipitate. Wash with copious cold water to remove acid.

  • Purification: Recrystallize from Ethanol or Acetic Acid/Water to remove regioisomers.

Visual Workflow (Graphviz)

NitrationWorkflow Start Start: 4-(benzyloxy)-3-methoxybenzoic acid Dissolve Dissolve in Glacial AcOH Cool to 0-5°C Start->Dissolve AddHNO3 Add Fuming HNO3 Dropwise (T < 10°C) Dissolve->AddHNO3 React Stir at RT 2-4 Hours AddHNO3->React Quench Quench in Ice Water Precipitate Forms React->Quench Filter Filter & Wash (Remove Acid) Quench->Filter Product Target: 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid Filter->Product

Caption: Optimized workflow for mild nitration using Acetic Acid solvent to minimize benzyl ether cleavage.

Module 2: Troubleshooting & FAQs
Q1: Why am I observing significant benzyl ether cleavage (debenzylation)?

Diagnosis: The reaction conditions are too acidic or the temperature is too high. The benzyl ether is sensitive to strong Brønsted acids (like H₂SO₄) and elevated temperatures.

  • Mechanism: Protonation of the ether oxygen followed by

    
     cleavage generates a benzyl cation and the phenol.
    
  • Solution:

    • Switch Solvent: Do not use concentrated H₂SO₄ as the solvent. Use Glacial Acetic Acid or DCM.

    • Temperature Control: Ensure the addition is performed at <5°C. Do not exceed 25°C during the reaction.

    • Reagent: If using mixed acid (H₂SO₄/HNO₃), switch to Nitric Acid in Acetic Acid or use SnCl₄/HNO₃ in DCM (Molina/Thurston method) for milder conditions.

Q2: I am seeing multiple spots on TLC. Which isomer is which?

Diagnosis: Regioselectivity issues.

  • Analysis:

    • Target (6-nitro / "2-nitro"): The desired PBD precursor. Usually the major product in AcOH.

    • Isomer (5-nitro): Formed by attack ortho to the benzyloxy group. This is electronically favored but sterically accessible. However, for PBD synthesis, this isomer is dead-end (nitro is meta to carboxyl).

    • Isomer (2-nitro / "6-nitro"): Attack between OMe and COOH. Sterically very hindered; usually minor.

  • Resolution:

    • Check NMR: The target isomer (4-benzyloxy-5-methoxy-2-nitrobenzoic acid) will show two singlet aromatic protons in ¹H NMR (para to each other).

    • Purification: The target isomer is typically less soluble in cold ethanol than the side products. Recrystallize from boiling ethanol.

Q3: The reaction stalls or yield is low (<50%).

Diagnosis: Insufficient nitrating power or solubility issues.

  • Solution:

    • Stoichiometry: Ensure you are using at least 2–3 equivalents of HNO₃ if using the AcOH method, as the medium is less activating than H₂SO₄.

    • Activation: If the reaction is sluggish at RT, warm gently to 35–40°C, but monitor strictly for debenzylation.

    • Water Content: Ensure the Acetic Acid is Glacial. Water acts as a base and reduces the concentration of the active nitronium ion (

      
      ).
      
Q4: Can I use the SnCl₄ method?

Answer: Yes. This method (cited in PBD synthesis literature like Thurston et al.) is excellent for acid-sensitive substrates.

  • Protocol: Dissolve substrate in DCM. Cool to -10°C. Add SnCl₄ (1.1 eq) followed by fuming HNO₃ (1.1 eq).

  • Advantage: High regioselectivity and very mild conditions (no debenzylation).

  • Disadvantage: Tin waste disposal and difficulty removing tin salts during workup.

Module 3: Data & Decision Logic
Regioselectivity & Conditions Comparison
ParameterMethod A: HNO₃ / H₂SO₄Method B: HNO₃ / AcOHMethod C: SnCl₄ / HNO₃ / DCM
Active Species

(High Conc)

/

Nitronium-Tin Complex
Acid Strength Very HighModerateLow (Lewis Acid)
Benzyl Stability Poor (High cleavage risk)Good (Stable <30°C)Excellent
Regioselectivity ModerateGoodHigh
Yield Variable (due to degradation)70–85%80–90%
Scalability HighHighLow (Tin waste)
Troubleshooting Logic Tree (Graphviz)

Troubleshooting Issue Identify Issue Yield Low Yield? Issue->Yield Purity Impure/Isomers? Issue->Purity Benzyl Benzyl Cleavage? Issue->Benzyl CheckWater Check Water Content Use Glacial AcOH Yield->CheckWater Yes Recryst Recrystallize (Ethanol) Purity->Recryst Yes CheckTemp Lower Temp (<5°C) Benzyl->CheckTemp Yes CheckSolvent Switch to SnCl4/DCM Method Benzyl->CheckSolvent If Temp Fails

Caption: Decision matrix for diagnosing common nitration failures.

References
  • Thurston, D. E., et al. (1990).[1] Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Communications. (Describes the SnCl₄ nitration method for high regioselectivity).

  • BenchChem. (2025).[2] 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid Structure and Synthesis. (General nitration protocols for vanillic acid derivatives).

  • Ueno Seiyaku Oyo Kenkyujo KK. (2006).[3] Process for producing 3-nitro-4-alkoxybenzoic acid. EP1621528A1.[3] (Industrial scale nitration considerations).

  • Master Organic Chemistry. (2018). Nitration of Benzene and Derivatives: Mechanism and Selectivity. (Mechanistic grounding for electrophilic substitution).

  • Organic Chemistry Portal. (2025). Benzyl Ethers - Protecting Groups and Stability. (Stability of benzyl ethers in acidic media).

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in the Nitration of Substituted Benzoic Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for drug development professionals and organic chemists. This guide provides in-depth troubleshooting advice and answers to freque...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for drug development professionals and organic chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective nitration of substituted benzoic acids. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory settings.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the regioselectivity of this important reaction.

Q1: Why is achieving high regioselectivity in the nitration of substituted benzoic acids often challenging?

A: The challenge arises from the interplay of electronic and steric effects exerted by the substituents on the benzene ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group.[1] This means it withdraws electron density from the ring, making the reaction slower than the nitration of benzene itself, and it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to it.[1][2]

When a second substituent is present, it will have its own directing influence. These effects can either be complementary or conflicting:

  • Complementary Effects: If the second substituent is also meta-directing (e.g., -CN, -SO₃H), the directing effects reinforce each other, typically leading to a single major product.

  • Conflicting Effects: If the second substituent is an ortho, para-director (e.g., -OH, -CH₃, -Cl), it will direct the incoming nitro group to positions that are often ortho or para to itself, but ortho or meta to the carboxylic acid.[3] This competition is the primary source of isomeric mixtures and low regioselectivity.

Q2: Can you explain the electronic basis for the -COOH group being a meta-director?

A: The directing effect of any substituent is determined by its ability to stabilize the carbocation intermediate (the "sigma complex" or "arenium ion") that forms during the electrophilic attack.[4] The carboxylic acid group is strongly electron-withdrawing due to both induction (the electronegativity of the oxygen atoms) and resonance.

Let's examine the stability of the sigma complex for ortho, meta, and para attack on benzoic acid:

  • Ortho and Para Attack: In these cases, one of the resonance structures of the sigma complex places the positive charge on the carbon atom directly bonded to the electron-withdrawing -COOH group. This is a highly destabilized arrangement.

  • Meta Attack: When the nitronium ion attacks the meta position, the positive charge in the resulting sigma complex is never placed on the carbon atom bearing the -COOH group.[5] While the intermediate is still destabilized by the inductive effect of the -COOH group, it avoids the severe destabilization seen in the ortho and para cases.

Therefore, the activation energy for the formation of the meta intermediate is lower than for the ortho and para intermediates, making meta substitution the kinetically favored pathway.[4]

G cluster_0 Stability of Sigma Complex Intermediates cluster_1 Outcome Ortho Attack Ortho Attack Highly Destabilized Cation Highly Destabilized Cation Ortho Attack->Highly Destabilized Cation Positive charge adjacent to -COOH Para Attack Para Attack Para Attack->Highly Destabilized Cation Positive charge adjacent to -COOH Meta Attack Meta Attack Less Destabilized Cation Less Destabilized Cation Meta Attack->Less Destabilized Cation Positive charge NOT adjacent to -COOH Disfavored Pathway Disfavored Pathway Highly Destabilized Cation->Disfavored Pathway Higher Activation Energy Favored Pathway Favored Pathway Less Destabilized Cation->Favored Pathway Lower Activation Energy

Caption: Logical flow of substituent directing effects.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted as a direct Q&A to address specific problems encountered during experiments.

Q3: My reaction is producing a mixture of ortho, meta, and para isomers. How can I increase the yield of the desired meta-nitrobenzoic acid?

A: This is a classic selectivity problem, often caused by reaction conditions that are too harsh. The key is to maintain strict control over the reaction temperature.

  • Causality: While meta is the electronically preferred product, higher temperatures can provide enough energy to overcome the activation barrier for the formation of ortho and para isomers, leading to a loss of selectivity.[2] Polysubstitution (dinitration) also becomes more likely at elevated temperatures.[6]

  • Troubleshooting Steps:

    • Temperature Control is Critical: Maintain the reaction temperature at or below 0-5 °C throughout the addition of the nitrating agent. Use an ice-salt bath for efficient cooling.[2]

    • Slow Addition: Add the nitrating mixture (a pre-cooled mixture of concentrated HNO₃ and H₂SO₄) dropwise to the solution of your substituted benzoic acid in sulfuric acid. This prevents localized temperature spikes.

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to maintain thermal and compositional homogeneity.

Q4: I am trying to nitrate 4-hydroxybenzoic acid and getting a complex mixture with low yield of the desired product. What is happening?

A: You are dealing with a substrate that has two powerful, opposing directing groups. The hydroxyl group (-OH) is a strongly activating, ortho, para-director, while the carboxylic acid (-COOH) is a deactivating, meta-director. The -OH group's activating effect typically dominates.

  • Causality: The strong electron-donating nature of the -OH group makes the ring highly susceptible to electrophilic attack, including oxidation by nitric acid, which can lead to tar-like byproducts. The directing effects are in conflict: the -OH group directs ortho to itself (position 3), while the -COOH group directs meta (position 3). In this case, they fortunately agree on one position. However, the high reactivity can lead to poor selectivity and side reactions.

  • Troubleshooting Steps:

    • Use Milder Nitrating Conditions: Avoid the standard concentrated H₂SO₄/HNO₃ mixture. A process using dilute nitric acid (30-62%) at a controlled temperature (0-30°C) has been shown to give high yields of 4-hydroxy-3-nitrobenzoic acid.[7][8]

    • Protecting Groups: Consider protecting the highly activating hydroxyl group as an ester (e.g., acetate) before nitration. The acetyl group is still an ortho, para-director but is less activating than -OH, allowing for a more controlled reaction. The protecting group can be removed by hydrolysis after nitration.

Q5: My nitration of 2-chlorobenzoic acid is giving me multiple products. How can I favor the formation of 2-chloro-5-nitrobenzoic acid?

A: Here, both the -Cl and -COOH groups are deactivating, but the -Cl is an ortho, para-director while -COOH is a meta-director.

  • Causality:

    • The -COOH group directs to positions 3 and 5.

    • The -Cl group directs to positions 3 and 5 (its ortho and para positions, respectively).

    • Both groups direct to position 3 and position 5. However, position 3 is sterically hindered by two adjacent bulky groups. Therefore, substitution is heavily favored at position 5.[9] The formation of other isomers, like 2-chloro-3-nitrobenzoic acid, suggests the reaction conditions may be overcoming the steric barrier.[9]

  • Troubleshooting Steps:

    • Strict Temperature Control: As with other nitrations, keeping the temperature low (0-5 °C) is crucial to maximize selectivity based on the subtle electronic and steric factors.[9]

    • Controlled Stoichiometry: Use a slight excess, but not a large excess, of nitric acid to avoid dinitration (e.g., formation of 2-chloro-3,5-dinitrobenzoic acid).[9]

IssueProbable Cause(s)Recommended Solution(s)
Low yield of desired meta isomer Reaction temperature too high; rapid addition of nitrating agent.Maintain temperature at 0-5 °C; add nitrating agent dropwise with vigorous stirring.[2]
Formation of dinitro products High temperature; large excess of nitrating agent.Keep temperature below 10°C; use a controlled stoichiometry of nitric acid.[6][10]
Oxidation/Tar formation Substrate has strongly activating groups (e.g., -OH, -NH₂).Use milder nitrating agents (e.g., dilute HNO₃); consider using a protecting group strategy.[7]
Unexpected ortho isomer Steric hindrance is less than expected; kinetic vs. thermodynamic control.Lower the reaction temperature significantly; explore alternative nitrating agents that may have different steric profiles.[2][11]
Part 3: Protocols and Advanced Strategies
Protocol 1: Standard Procedure for Maximizing meta-Nitration of a Substituted Benzoic Acid

This protocol is adapted from established laboratory procedures for the nitration of benzoic acid and its derivatives.[2][12]

Materials:

  • Substituted Benzoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, carefully add the substituted benzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 2.5 mL per gram of benzoic acid). Stir the mixture in an ice-salt bath until the temperature is stable at 0-5 °C.

  • Prepare Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1.0 mL per gram of benzoic acid). Caution: This is highly exothermic. Prepare this mixture in an ice bath and allow it to cool to 0-5 °C before use.

  • Nitration: Using a dropping funnel, add the cold nitrating mixture to the cold, stirring solution of the benzoic acid derivative drop by drop. The rate of addition must be controlled to ensure the internal temperature of the reaction flask never exceeds 10 °C .[9]

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

  • Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture.[12]

Caption: Workflow for controlled nitration of benzoic acids.

Advanced Strategy: Alternative Nitrating Agents & Catalysts

When standard mixed-acid conditions fail to provide the desired regioselectivity, consider alternative systems.

  • Zeolite Catalysts: Solid acid catalysts like zeolites can offer shape-selectivity. The reaction occurs within the pores of the catalyst, which can sterically favor the formation of one isomer over another, often enhancing the yield of the para isomer where applicable.[13]

  • Milder Nitrating Agents: For highly activated or sensitive substrates, reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or metal nitrates can provide more controlled nitration.[11][14]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes be used to accelerate the nitration of deactivated substrates. For example, the nitration of chlorobenzene with aqueous HNO₃ can be significantly improved by elevating the temperature to 85°C under microwave conditions.[15][16] This technique can reduce reaction times but requires careful optimization to maintain selectivity.

References
  • Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.

  • Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. ResearchGate.

  • Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry.

  • In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? Study.com.

  • Nitration of benzoic acid gives following major product. Testbook.

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University Chemistry Department.

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Institutes of Health.

  • Electrophilic aromatic directing groups. Wikipedia.

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry.

  • m-NITROBENZOIC ACID. Organic Syntheses.

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. National Institutes of Health.

  • Nitration of Benzene. Chemistry Steps.

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

  • Nitration of benzoic acid. YouTube.

  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. Google Patents.

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • Continuous-flow nitration of 2-chlorobenzoic acid using an inline NMR. ResearchGate.

  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal.

  • 14.3. Substituent Effects. Lumen Learning.

  • Nitration and aromatic reactivity. IUPAC.

  • Production process of 2-chloro-5-nitrobenzoic acid. Google Patents.

  • Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. BenchChem.

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson.

  • Ortho, meta and para substitution in aromatic compounds. YouTube.

  • 16.6: An Explanation of Substituent Effects. Chemistry LibreTexts.

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.

  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.

  • Why are ortho-substituted benzoic acids more acidic than para or meta-substituted? Quora.

  • PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. Google Patents.

  • Ortho, Para, Meta. Chemistry Steps.

  • Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education.

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

[1] Ticket System Status: [ONLINE] Support Tier: Senior Application Scientist / Process Chemistry Topic: Scale-up Challenges, Regioselectivity, and Safety in Nitration Workflows[1] Executive Summary: The "Crowded Isomer"...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket System Status: [ONLINE] Support Tier: Senior Application Scientist / Process Chemistry Topic: Scale-up Challenges, Regioselectivity, and Safety in Nitration Workflows[1]

Executive Summary: The "Crowded Isomer" Challenge

You are likely accessing this guide because you are encountering low yields, difficult isomer separations, or benzyl cleavage during the synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid .

Critical Structural Verification: Before proceeding, verify your target structure.

  • Target A (The "Crowded" Isomer): Nitro group at C2, between the Carboxyl (C1) and Methoxy (C3). This is sterically disfavored and chemically difficult.

  • Target B (The "Open" Isomer): Nitro group at C6 (often named 2-nitro-4-benzyloxy-5-methoxybenzoic acid in API synthesis).[1] This is the kinetically favored product.

This guide addresses the synthesis of Target A , where the primary challenge is forcing nitration at the sterically hindered C2 position while preventing de-benzylation.

Module 1: Regioselectivity & Isomer Control

Issue: The reaction yields primarily the 6-nitro isomer (impurity) rather than the desired 2-nitro product.

Diagnosis: The 4-benzyloxy and 3-methoxy groups are strong ortho/para directors.[1]

  • C6 Position: Para to the Methoxy (C3). Sterically open. Favored.

  • C2 Position: Ortho to the Methoxy (C3) and Ortho to the Carboxyl (C1). Sandwiched between two substituents.[2][3][4] Disfavored.

Troubleshooting Protocol:

ParameterStandard ConditionScale-up IssueOptimized Resolution
Substrate Free AcidLow solubility; dominant C6 nitration.[1]Use the Methyl Ester. Esterification increases solubility and slightly alters the steric bulk, though C6 remains favored.
Reagent HNO₃ / H₂SO₄Aggressive; causes de-benzylation and high C6 isomer ratio.Fuming HNO₃ / Ac₂O (Acetyl Nitrate). The acetyl nitrate species is more selective. Low temperature (-10°C) is critical to improve the kinetic ratio of C2.
Solvent Sulfuric AcidHigh viscosity; "hot spots" favor thermodynamic product (C6).Dichloromethane (DCM) or Acetic Anhydride. Dilution allows better heat dissipation and kinetic control.

Visualizing the Competition:

NitrationPathways cluster_conditions Nitration Conditions Start 4-(Benzyloxy)-3-methoxybenzoic acid (Precursor) Condition1 Standard: HNO3/H2SO4 (Thermodynamic Control) Start->Condition1 Condition2 Optimized: Ac2O/HNO3 (Kinetic Control) Start->Condition2 Product_Major 6-Nitro Isomer (Major Impurity) Sterically Favored Condition1->Product_Major >85% Side_Product De-benzylated Phenol (Degradation) Condition1->Side_Product Acid Hydrolysis Condition2->Product_Major Product_Minor 2-Nitro Isomer (Target) Sterically Crowded Condition2->Product_Minor Improved Ratio

Caption: Pathway competition showing the thermodynamic preference for the 6-nitro isomer and the risk of benzyl cleavage.

Module 2: Benzyl Group Stability (De-protection)

Issue: Loss of the benzyl group (formation of 4-hydroxy-3-methoxy-2-nitrobenzoic acid) during nitration.[1]

Mechanism: Benzyl ethers are acid-labile.[1] The combination of strong acid (H₂SO₄) and heat generated by the nitration exotherm accelerates cleavage.

Corrective Actions:

  • Strict Temperature Control: Maintain internal temperature < 0°C during addition. Use a jacketed reactor with a cryostat, not just an ice bath, for scales >100g.

  • Buffer the System: Switch from concentrated H₂SO₄ to an Acetic Anhydride/Acetic Acid system. The absence of strong mineral acid protons reduces ether cleavage.

  • Biphasic Nitration: Use a DCM/Water/Nitric acid system with phase transfer catalysis (less common for this specific substrate but effective for protecting ethers).

Module 3: Purification & Workup (The "Impossible" Separation)

Issue: The 2-nitro and 6-nitro isomers have very similar R_f values and solubilities, making separation difficult on a kilogram scale.

Purification Strategy:

MethodSuitabilityNotes
Recrystallization Low to MediumFractional crystallization from Ethanol/Acetic Acid can enrich the major isomer.[1] Since 2-nitro is usually minor, you may need to crystallize out the 6-nitro impurity first and recover the 2-nitro from the mother liquor.[1]
Column Chromatography Lab Scale (<50g)Use a gradient of Hexane/Ethyl Acetate + 1% Acetic Acid. Very slow for scale-up.
pH-Zone-Refining CCC Pilot ScaleRecommended for high purity. Counter-current chromatography is superior for separating nitro-benzoic acid isomers based on slight pKa differences [1].[1]

Workup Workflow Diagram:

PurificationFlow Crude Crude Reaction Mixture (Isomer Mix + Acids) Quench Ice/Water Quench Precipitation Crude->Quench Filter Filtration Quench->Filter Solid Mixed Isomer Solid Filter->Solid Decision Scale > 100g? Solid->Decision Recryst Fractional Recrystallization (Solvent: EtOH/AcOH) Decision->Recryst No (Lab Scale) CCC pH-Zone-Refining CCC (Separation by pKa) Decision->CCC Yes (Pilot Scale) MotherLiq Mother Liquor (Enriched in 2-Nitro) Recryst->MotherLiq Filter off 6-Nitro

Caption: Decision tree for isolating the minor 2-nitro isomer from the crude mixture.[1]

Module 4: Safety Protocols (Nitration Hazards)

Hazard: Thermal Runaway. Nitration is highly exothermic (-145 ± 70 kJ/mol).[1] The intermediate is a nitro-aromatic, which possesses high energy potential [2].[1]

Mandatory Safety Checks:

  • DSC (Differential Scanning Calorimetry): Run a DSC on the crude reaction mixture before scaling up to determine the onset temperature of decomposition.

  • Dosing Control: Never add nitric acid all at once. Use a dosing pump interlocked with a temperature probe. If Temp > 5°C, pump stops automatically.

  • Quenching: Have a pre-calculated "drown-out" vessel (large volume of ice water) ready. In case of runaway, dump the reaction into the water, not water into the reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Nitrate/Sulfuric Acid instead of Fuming Nitric Acid? Answer: While safer to handle, KNO₃/H₂SO₄ creates a thick slurry that causes local hotspots on scale-up, increasing the ratio of the thermodynamic (6-nitro) impurity.[1] Liquid HNO₃ allows for better heat transfer.

Q2: Why is my yield of the 2-nitro isomer only 10-15%? Answer: This is chemically expected due to the "ortho-ortho" steric clash. If you require multi-kilogram quantities of the 2-nitro isomer, consider changing the synthetic route to start from 2-nitro-3-hydroxybenzoic acid (introducing the benzyl/methyl groups after the nitro group) rather than nitrating the fully substituted core.[1]

Q3: The product turns red/brown upon drying. Why? Answer: Nitro-phenolic compounds are light and base sensitive.[1] Ensure the final wash is slightly acidic (dilute HCl) to remove any phenolate salts, and dry in the dark under vacuum at < 40°C.

References
  • Ma, Y., Ito, Y., Torok, D. S., & Ziffer, H. (1994). Separation of the 2- and 6-Nitro-3-Acetamido-4-Chlorobenzoic Acid Precursors... by pH-Zone-Refining-Countercurrent Chromatography. Journal of Liquid Chromatography, 17(16), 3507–3517.[1][5] Link

  • Gustin, J. L. (1998). Safety of Nitration Reactions. Chemical Health and Safety, 5(4), 17-22.[1] (General reference for nitration safety protocols).

  • PubChem.[2] (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. National Library of Medicine.[1] Link

  • BenchChem. (2025).[4][6] Technical Support Center: Improving Regioselectivity in the Nitration of Benzoic Acid Derivatives. Link[1]

Sources

Troubleshooting

avoiding over-oxidation in the synthesis of nitrobenzoic acid derivatives

A Guide to Preventing Over-Oxidation and Maximizing Yield Welcome to the Technical Support Center for the synthesis of nitrobenzoic acid derivatives. This resource is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Over-Oxidation and Maximizing Yield

Welcome to the Technical Support Center for the synthesis of nitrobenzoic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of oxidizing nitrotoluenes to their corresponding carboxylic acids. Over-oxidation is a common challenge in these syntheses, leading to diminished yields and purification difficulties. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-purity products.

Troubleshooting Guide: Addressing Over-Oxidation and Other Common Issues

This section addresses specific problems you might encounter during the synthesis of nitrobenzoic acid derivatives.

Issue 1: Low yield of the desired nitrobenzoic acid with evidence of dicarboxylic acid formation.

  • Potential Cause: The primary cause of dicarboxylic acid formation is over-oxidation of the aromatic ring, particularly under harsh reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃), especially at high concentrations and elevated temperatures, can attack the benzene ring, leading to its cleavage and the formation of dicarboxylic acids.[1]

  • Recommended Solution:

    • Control Reaction Temperature: Carefully monitor and control the reaction temperature. For permanganate oxidations, it's often beneficial to run the reaction at a lower temperature for a longer duration.

    • Optimize Oxidant Concentration: Avoid using a large excess of the oxidizing agent. Stoichiometric control is crucial. For instance, in the oxidation of p-nitrotoluene, using a controlled amount of sodium dichromate in the presence of sulfuric acid can provide good yields.[2][3]

    • Gradual Addition of Oxidant: Instead of adding the entire amount of the oxidizing agent at once, a slow, portion-wise or dropwise addition can help to maintain a controlled reaction rate and prevent localized overheating, which can lead to over-oxidation.[1][2]

    • Consider Milder, More Selective Oxidation Systems: Explore alternative catalytic systems that operate under milder conditions. For example, aerobic oxidation using catalysts like cobalt or manganese complexes can offer higher selectivity.[4][5] Systems using N-hydroxyphthalimide (NHPI) as a catalyst with a co-catalyst like manganese dioxide (MnO₂) under an oxygen atmosphere have shown high conversion and selectivity.[6][7]

Issue 2: The reaction is violent and difficult to control, leading to a complex mixture of products.

  • Potential Cause: Highly exothermic reactions can occur, especially when using strong oxidants like concentrated nitric acid or when adding sulfuric acid to a dichromate solution.[2] This lack of control can lead to a variety of side reactions, including over-oxidation and nitration of the starting material or product.

  • Recommended Solution:

    • Dilution and Cooling: Ensure adequate dilution of the reaction mixture and have an ice bath ready to cool the reaction vessel if the temperature rises too quickly.

    • Controlled Reagent Addition: As mentioned previously, the gradual addition of the strong oxidizing agent or acid is critical for maintaining control over the reaction's exothermicity.[2]

    • Proper Stirring: Efficient stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.

Issue 3: Incomplete conversion of the starting nitrotoluene.

  • Potential Cause: Insufficient reaction time, inadequate temperature, or a suboptimal amount of oxidizing agent can lead to incomplete conversion. The purity of the starting materials can also play a role.[8]

  • Recommended Solution:

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

    • Adjust Reaction Time and Temperature: If the reaction is sluggish, a modest increase in temperature or an extension of the reaction time may be necessary. However, be cautious not to push the conditions into the over-oxidation regime.

    • Ensure Purity of Reagents: Use nitrotoluene that is free from isomeric impurities, as these can complicate the reaction and purification.[8]

Issue 4: The final product is contaminated with colored impurities.

  • Potential Cause: Colored byproducts, often nitro-containing compounds or manganese dioxide (in the case of permanganate oxidations), can contaminate the final product.[8]

  • Recommended Solution:

    • Thorough Washing: Wash the crude product thoroughly with appropriate solvents to remove impurities. For permanganate oxidations, a wash with a dilute solution of sodium bisulfite can help remove residual MnO₂.

    • Recrystallization: Recrystallization from a suitable solvent is a highly effective method for purifying the final product and removing colored impurities.[8] Treatment with activated charcoal during recrystallization can also be beneficial.

    • pH Adjustment during Workup: During the workup, careful pH adjustment is crucial for precipitating the desired nitrobenzoic acid while leaving some impurities in the solution.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of over-oxidation in the synthesis of nitrobenzoic acid?

A1: Over-oxidation typically involves the cleavage of the aromatic ring. While the primary target of oxidation is the benzylic carbon of the methyl group, under harsh conditions, the strong oxidizing agent can attack the electron-rich benzene ring. The nitro group is deactivating, which offers some protection, but aggressive reagents and high temperatures can overcome this. The initial step is the oxidation of the methyl group to a carboxylic acid. Further oxidation can lead to the formation of catechol-like intermediates which are then susceptible to ring-opening, ultimately yielding dicarboxylic acids.

Oxidation Pathway of Nitrotoluene

OxidationPathway Nitrotoluene Nitrotoluene Nitrobenzyl_Alcohol Nitrobenzyl Alcohol Nitrotoluene->Nitrobenzyl_Alcohol Oxidation Nitrobenzaldehyde Nitrobenzaldehyde Nitrobenzyl_Alcohol->Nitrobenzaldehyde Oxidation Nitrobenzoic_Acid Desired Product: Nitrobenzoic Acid Nitrobenzaldehyde->Nitrobenzoic_Acid Oxidation Over_Oxidation Over-oxidation Products (e.g., Dicarboxylic Acids) Nitrobenzoic_Acid->Over_Oxidation Harsh Conditions (e.g., high temp, excess oxidant) Troubleshooting Start Low Yield of Nitrobenzoic Acid Check_Over_Oxidation Evidence of Over-oxidation? (e.g., dicarboxylic acids) Start->Check_Over_Oxidation Control_Conditions Reduce Temperature Decrease Oxidant Concentration Gradual Addition of Oxidant Check_Over_Oxidation->Control_Conditions Yes Check_Incomplete_Reaction Incomplete Reaction? Check_Over_Oxidation->Check_Incomplete_Reaction No Improved_Yield Improved Yield Control_Conditions->Improved_Yield Optimize_Reaction Increase Reaction Time Increase Temperature (cautiously) Check Reagent Purity Check_Incomplete_Reaction->Optimize_Reaction Yes Purification_Issues Purification Losses? Check_Incomplete_Reaction->Purification_Issues No Optimize_Reaction->Improved_Yield Optimize_Workup Optimize Recrystallization Solvent Check pH during Precipitation Purification_Issues->Optimize_Workup Yes Optimize_Workup->Improved_Yield

Caption: A decision tree for troubleshooting low yields in nitrobenzoic acid synthesis.

References

  • Atherton, J. H., Elmekawy, A., Hall, A., & Williams, H. (1999). Kinetics of Catalyzed Liquid-Phase Oxidation of p-Nitrotoluene by Air in Basic Medium. Organic Process Research & Development. [Link]

  • Wang, L., She, Y., Zhong, R., Ji, H., Zhang, Y., & Song, X. (2006). A Green Process for Oxidation of p-Nitrotoluene Catalyzed by Metalloporphyrins under Mild Conditions. Organic Process Research & Development, 10(4), 757-761. [Link]

  • E. I. Du Pont de Nemours & Co. (1977). Method of preparing p-nitrobenzoic acid. U.S.
  • Askiitians. (n.d.). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Retrieved February 7, 2026, from [Link]

  • Zhengzhou University. (2015). Method for preparation of o-nitrobenzoic acid by catalytic oxidation of o-nitrotoluene.
  • Vedantu. (n.d.). How to synthesize pnitrobenzoic acid and mnitrobenzoic. Retrieved February 7, 2026, from [Link]

  • Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid. Retrieved February 7, 2026, from [Link]

  • American Cyanamid Co. (1957). Preparation of para-nitrobenzoic acid. U.S.
  • Ishii, Y., Iwahama, T., Sakaguchi, S., Nakayama, K., & Nishiyama, Y. (1996). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. The Journal of Organic Chemistry, 61(14), 4520-4526. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved February 7, 2026, from [Link]

  • Atherton, J. H., Elmekawy, A., Hall, A., & Williams, H. (1999). Kinetics of Catalyzed Liquid-Phase Oxidation of p-Nitrotoluene by Air in Basic Medium. Organic Process Research & Development, 3(6), 434-439. [Link]

  • Sciencemadness Discussion Board. (2020). Nitrotoluene oxidation. Retrieved February 7, 2026, from [Link]

  • Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? Retrieved February 7, 2026, from [Link]

  • Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643-2648. [Link]

  • Stauffer Chemical Co. (1981). Process for recovering 3-nitrobenzoic acid. U.S.
  • Zolfigol, M. A., Bagherzadeh, M., Madrakian, E., Ghaemi, E., & Taqian-Nasab, A. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society, 4(3), 336-339. [Link]

  • Patil, S. L., & Bhor, M. D. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9353-9359. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved February 7, 2026, from [Link]

  • Scientific-Industrial Association "Sintez". (1993). Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • Master Organic Chemistry. (2022). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved February 7, 2026, from [Link]

  • S. B. Penick & Co. (1968). Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds. U.S.
  • Organic Chemistry Guide. (2023, February 23). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.6: Preparing Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • Wang, W., Yan, B., Jiang, J., & Yang, G. (2012). Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide. Advanced Materials Research, 550-553, 114-117. [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved February 7, 2026, from [Link]

  • Spitzer, U. A. (1972). The mechanism of permanganate oxidation of alkanes, arenes and related compounds (Thesis). University of British Columbia. [Link]

  • Futamura, S., & Zong, Z.-M. (1992). Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N-Bromosuccinimide under Photoirradiation. Bulletin of the Chemical Society of Japan, 65(1), 345-346. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved February 7, 2026, from [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). 16.3: Reactions of alkylbenzenes. In Organic Chemistry II. Retrieved February 7, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid by NMR and Mass Spectrometry

In the landscape of contemporary drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance.[1] An erroneous structural...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance.[1] An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural validation of 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid, a substituted aromatic molecule with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices and present supporting data to illustrate the power of these analytical methods.

The Imperative of Orthogonal Structural Verification

Reliance on a single analytical technique for structural elucidation is fraught with peril. Each method interrogates a molecule from a different physical perspective. By employing orthogonal techniques like NMR and MS, we create a self-validating system that significantly enhances the confidence in a proposed structure. NMR provides detailed information about the connectivity of atoms and their chemical environment, while MS reveals the molecular weight and fragmentation patterns, offering clues about the molecule's constituent parts.

Experimental Design and Rationale

The choice of experimental parameters is critical for acquiring high-quality, interpretable data. Here, we outline the protocols for NMR and MS analysis of 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid, explaining the reasoning behind each step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For our target molecule, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Dissolve 5-10 mg of the synthesized 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[2] DMSO-d₆ is selected for its ability to dissolve a wide range of organic compounds and for its characteristic residual proton and carbon signals that can be used as internal references.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, the sample is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structural motifs identified by NMR. Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for polar molecules like our target compound, as it minimizes fragmentation during the ionization process, ensuring the observation of the molecular ion.[3][4]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: A dilute solution of the analyte (approximately 10 µg/mL) is prepared in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.[4]

  • Mass Analysis: The ions are then transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

  • Fragmentation Analysis (MS/MS): To obtain structural information, the molecular ion of interest is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed.

Data Interpretation and Structural Confirmation

The synergy between NMR and MS data provides a comprehensive and robust validation of the chemical structure of 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid and data from analogous compounds, the following proton signals are predicted in DMSO-d₆:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 12.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet.
Aromatic (Benzoic Acid Ring)7.5 - 8.0Doublet1HThe proton ortho to the nitro group is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group.
Aromatic (Benzoic Acid Ring)7.0 - 7.3Doublet1HThe proton meta to the nitro group will be further upfield.
Aromatic (Benzyl Group)7.3 - 7.5Multiplet5HProtons of the monosubstituted benzene ring of the benzyloxy group will appear in this region.
Benzylic (-OCH₂Ph)~5.2Singlet2HThe methylene protons of the benzyl group are adjacent to an oxygen atom and a phenyl ring, leading to a downfield shift.
Methoxy (-OCH₃)~3.9Singlet3HThe methyl protons of the methoxy group are shielded relative to the aromatic and benzylic protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid are as follows:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-COOH)165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
Aromatic (C-O, Benzoic Acid)150 - 160The carbon atom attached to the benzyloxy group is deshielded.
Aromatic (C-O, Methoxy)145 - 155The carbon atom attached to the methoxy group.
Aromatic (C-NO₂)140 - 150The carbon atom attached to the electron-withdrawing nitro group is significantly deshielded.
Aromatic (Quaternary, Benzoic Acid)120 - 130The carbon atom to which the carboxylic acid is attached.
Aromatic (CH, Benzyl Group)127 - 130The CH carbons of the benzyl group's phenyl ring.
Aromatic (Quaternary, Benzyl Group)135 - 140The ipso-carbon of the benzyl group's phenyl ring.
Aromatic (CH, Benzoic Acid)110 - 125The CH carbons of the benzoic acid ring.
Benzylic (-OCH₂Ph)70 - 75The methylene carbon of the benzyl group is deshielded by the adjacent oxygen.
Methoxy (-OCH₃)55 - 60The methyl carbon of the methoxy group.
Mass Spectrometry and Fragmentation Analysis

The mass spectrum provides the molecular weight of the compound. For 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid (C₁₅H₁₃NO₆), the expected exact mass of the molecular ion [M-H]⁻ in negative ion mode would be approximately 302.0665 m/z.

Fragmentation analysis (MS/MS) of the molecular ion provides further structural confirmation. A key fragmentation pathway for benzyloxy compounds is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or tropylium ion at m/z 91.[5] This is a highly characteristic fragment. Indeed, GC-MS data for 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid shows a prominent peak at m/z 91.[5]

Table of Expected Mass Spectral Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
303[C₁₅H₁₃NO₆]⁺Molecular Ion (in positive ion mode)
302[C₁₅H₁₂NO₆]⁻Molecular Ion (in negative ion mode)
91[C₇H₇]⁺Cleavage of the O-CH₂ bond of the benzyloxy group.
107[C₇H₇O]⁺Rearrangement and cleavage of the benzyloxy group.
182[M - C₇H₇O]⁺Loss of the benzyloxy radical.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process and a plausible mass spectral fragmentation pathway.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analytical Validation cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesized Compound 4-(Benzyloxy)-3-methoxy- 2-nitrobenzoic acid nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample Prep ms Mass Spectrometry (ESI-MS and MS/MS) synthesis->ms Sample Prep nmr_data ¹H and ¹³C Chemical Shifts, Coupling Constants, Integration nmr->nmr_data Data Acquisition ms_data Molecular Weight, Fragmentation Pattern ms->ms_data Data Acquisition structure_validation Validated Structure nmr_data->structure_validation Structural Clues ms_data->structure_validation Structural Clues fragmentation_pathway cluster_fragments Key Fragments parent [M-H]⁻ m/z 302 benzyl [C₇H₇]⁺ m/z 91 (Tropylium ion) parent->benzyl Formation of stable benzyl/tropylium cation (in positive mode or from neutral loss) loss_of_benzyl [M - H - C₇H₇]⁻ m/z 211 parent->loss_of_benzyl Loss of benzyl radical

Caption: Plausible MS fragmentation pathway.

Conclusion

The structural validation of 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid serves as a compelling case study for the necessity of a multi-pronged analytical approach in modern chemical research. The detailed connectivity and environmental information provided by ¹H and ¹³C NMR, combined with the precise molecular weight and characteristic fragmentation patterns from mass spectrometry, provides an irrefutable confirmation of the compound's structure. This rigorous validation is not merely an academic exercise; it is a critical step in ensuring the integrity and reproducibility of scientific research, particularly in the highly regulated field of drug development.

References

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  • Oregon State University. 13C NMR Chemical Shift. [Link]

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Comparative

A Comparative Guide to Ortho-Nitrobenzyl Protecting Groups: Harnessing Light for Precision Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of chemical synthesis, the precise control over reactive functional groups is paramount. Protecting groups serve as temporary shields...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the precise control over reactive functional groups is paramount. Protecting groups serve as temporary shields, a fundamental strategy that prevents unwanted side reactions and ensures the desired chemical transformations occur.[1][2] Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) stand out for their unique mode of cleavage: activation by light.[3][4] This allows for an unparalleled degree of control over chemical reactions, a concept often referred to as "caging".[5]

The ortho-nitrobenzyl (o-NB) group is arguably the most widely used and versatile PPG, a cornerstone in fields ranging from peptide and nucleic acid synthesis to materials science and the development of light-activated prodrugs.[4][6][7] This guide provides a deep dive into the distinct advantages of the o-NB group, objectively compares its performance against common alternatives, and offers the practical, data-driven insights necessary for its successful implementation in your research.

The Core Advantage: Deprotection with Spatiotemporal Precision

The defining feature of the o-NB group is its removal via photoirradiation, typically with UV light around 365 nm.[8][9] Unlike traditional protecting groups that require chemical reagents like strong acids, bases, or catalysts for cleavage, the o-NB group is removed using a "traceless" external stimulus.[4][7] This provides several profound advantages:

  • Spatiotemporal Control : Light can be delivered with incredible precision in both space and time.[2][3] This allows for the deprotection of a specific functional group within a complex molecule at a desired moment, or the activation of a compound in a specific location, such as a single cell in a culture or a targeted region within a material.[2]

  • Orthogonality : The o-NB group is stable to a wide range of chemical conditions used to remove other protecting groups (e.g., acidic, basic, or hydrogenolysis conditions).[4] This orthogonality is crucial in multi-step syntheses of complex molecules, allowing for selective deprotection without disturbing other protected functionalities.[4] It is even possible to achieve "chromatic orthogonality" by using different PPGs that are cleaved by different wavelengths of light.[10][11]

  • Mild Reaction Conditions : Deprotection occurs under neutral, often physiological conditions, avoiding the harsh chemicals that can degrade sensitive substrates.[7] This is particularly vital in biological applications where maintaining the integrity of biomolecules is essential.[2][5]

The Mechanism of Photochemical Cleavage

The cleavage of the o-NB group proceeds through a well-studied intramolecular rearrangement known as a Norrish Type II reaction.[4] Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[2][4][8] This intermediate then rapidly rearranges to release the protected functional group and forms an ortho-nitrosobenzaldehyde byproduct.[4][8]

G cluster_0 Photochemical Deprotection of o-Nitrobenzyl Group Start o-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) Photon Irradiation (hv) ~365 nm Start->Photon Photon Absorption ExcitedState Excited State Photon->ExcitedState H_Abstraction Intramolecular H-Abstraction ExcitedState->H_Abstraction AciNitro aci-Nitro Intermediate H_Abstraction->AciNitro Rearrangement Cyclization & Rearrangement AciNitro->Rearrangement Products Released Substrate (R-XH) + o-Nitrosobenzaldehyde Rearrangement->Products

Caption: Mechanism of o-NB photochemical cleavage.

Versatility and Broad Substrate Scope

A key reason for the o-NB group's prevalence is its ability to protect a wide array of functional groups. This versatility makes it a powerful tool across numerous synthetic challenges.[6] Functional groups successfully "caged" by o-NB derivatives include:

  • Alcohols and Phenols[4]

  • Carboxylic Acids[2][8]

  • Amines (as carbamates)[4][8]

  • Phosphates[2][4][8]

  • Thiols[4]

This broad compatibility allows for its application in the synthesis of diverse and complex molecules, from peptides and oligonucleotides to intricate natural products.[1][4][8]

Performance Comparison with Alternative Protecting Groups

While the o-NB group is a powerful tool, it is not always the optimal choice. Its primary limitations include a relatively slow release rate for some applications and the potential for the ortho-nitroso byproduct to act as a light filter, reducing deprotection efficiency.[6] The required UV irradiation can also be damaging to living cells.[2][9] Several alternatives have been developed to address these issues.

Comparison of Common Photolabile Protecting Groups
Protecting GroupTypical Cleavage λ (nm)Key AdvantagesKey DisadvantagesCommon Applications
o-Nitrobenzyl (o-NB) ~365[8][9]Highly versatile, well-understood mechanism, good stability.[4][6]Slow release kinetics, UV light required, byproduct can absorb light.[6]Prodrugs, surface patterning, general synthesis.[6][8]
Coumarin-4-ylmethyl ~350-400Fast release rates, good hydrolytic stability, lower toxicity.[6]Can be less stable to certain chemical conditions.Rapid release of nucleosides, cancer therapy.[6]
p-Hydroxyphenacyl (pHP) ~300-360Very rapid release kinetics, clean reactions.[6]Can have lower quantum yields.[4]Enzyme catalysis studies, tracking signal transduction.[6]
Benzoin ~350Good cleavage efficiency.Less commonly used, can generate reactive byproducts.Specialized synthetic applications.[2][8]

As the data shows, groups like pHP and coumarin offer faster release kinetics, which is critical for studying rapid biological processes.[6] However, the o-NB group remains a reliable and versatile standard for applications where sub-second release is not the primary concern.[6]

Experimental Protocols and Considerations

Successful use of o-NB groups requires careful attention to experimental details.

Experimental Workflow: Photodeprotection

G A 1. Prepare Solution Dissolve o-NB protected compound in appropriate solvent (e.g., MeOH, CH3CN, buffer). B 2. Degas Solution (Optional) Purge with N2 or Ar to remove O2, which can quench the excited state. A->B C 3. Irradiation Irradiate with UV lamp (e.g., 365 nm) in a quartz vessel. Monitor reaction by TLC, LC-MS, or NMR. B->C D 4. Add Scavenger (Optional) Add a scavenger (e.g., aminomethyl polystyrene) to trap the nitrosobenzaldehyde byproduct. C->D E 5. Work-up & Purification Remove solvent in vacuo. Purify the deprotected product by chromatography or crystallization. D->E

Caption: General workflow for o-NB photodeprotection.

Detailed Protocol: Photochemical Cleavage of an o-Nitrobenzyl Ester

This protocol is a representative example and may require optimization for specific substrates.

  • Solution Preparation : Dissolve the o-nitrobenzyl ester (1.0 eq) in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 0.01-0.05 M in a quartz reaction vessel. The choice of solvent can influence cleavage efficiency.[4]

  • Degassing : For sensitive substrates or to maximize quantum yield, bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Irradiation : Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp and a filter to isolate the desired wavelength (e.g., 365 nm). Stir the solution and maintain a constant temperature (e.g., 25 °C).

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Typical irradiation times can range from 30 minutes to several hours.

  • Byproduct Removal : Upon completion, the ortho-nitrosobenzaldehyde byproduct can be removed. For amino-containing products, the byproduct can sometimes be scavenged by forming an imine. Alternatively, purification by standard column chromatography is effective.[12]

  • Isolation : Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography, crystallization, or other suitable methods to yield the deprotected carboxylic acid.

Overcoming Limitations: Advanced Strategies

Research continues to address the inherent limitations of the parent o-NB group.

  • Red-Shifted Derivatives : To circumvent the use of potentially damaging short-wavelength UV light, derivatives with extended conjugation have been developed. These modifications shift the absorption maximum to longer, less harmful wavelengths (near-UV or even blue light).[13] However, this often comes at the cost of a lower quantum yield of uncaging.[13]

  • Accelerated Cleavage : Introducing an α-methyl group at the benzylic position can dramatically increase the rate of photocleavage, in some cases by a factor of 20.[9] This is due to the stabilization of the radical intermediate formed after hydrogen abstraction.

  • Two-Photon Excitation (2PE) : A powerful strategy for biological applications involves using two near-infrared (NIR) photons to achieve the same electronic excitation as one UV photon.[8] NIR light penetrates deeper into biological tissues with less scattering and lower phototoxicity, enabling highly localized deprotection deep within a sample.[8]

Conclusion

The ortho-nitrobenzyl protecting group remains a dominant tool in modern chemical synthesis due to its unique combination of stability, versatility, and its defining feature: traceless, light-triggered removal. This affords an exceptional degree of external control over chemical reactions, enabling complex synthetic strategies and novel applications in biology and materials science. While alternatives exist that offer advantages in specific contexts, such as faster release kinetics, the reliability and broad applicability of the o-NB group ensure its continued relevance. By understanding its mechanism, performance characteristics, and the strategies to mitigate its limitations, researchers can effectively harness the power of light to achieve their synthetic goals with unparalleled precision.

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl.
  • Klajn, R. (Ed.). (n.d.). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC.
  • (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC.
  • ACS Publications. (2023, April 20). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews.
  • University of Groningen Research Portal. (n.d.). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems.
  • MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • Wikipedia. (n.d.). Photolabile protecting group.
  • Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications.
  • ResearchGate. (2025, August 9). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF.
  • ACS Publications. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews.
  • (n.d.). 2.4 Photocleavable Protecting Groups.
  • RSC Publishing. (n.d.). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences.
  • ACS Publications. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega.
  • ResearchGate. (n.d.). Photolabile ortho‐Nitro‐Benzyl Carbonate as an Amino Protecting Group for Stereocontrolled Synthesis of 2‐Amino‐2‐Deoxy‐β‐d‐Glycosides.
  • (n.d.). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.
  • ACS Publications. (2024, July 2). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis | Organic Letters.

Sources

Validation

comparative study of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid and other synthetic building blocks

Executive Summary In the high-stakes optimization of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR targets), the selection of the benzoic acid building block dictates the efficiency of the entire synthetic campa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes optimization of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR targets), the selection of the benzoic acid building block dictates the efficiency of the entire synthetic campaign. While 4,5-dimethoxy-2-nitrobenzoic acid remains the industry standard for "Gefitinib-like" cores (6,7-disubstitution), the emergence of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid offers a critical strategic advantage: Orthogonal Protection .

This guide evaluates the performance of the 4-(Benzyloxy)-3-methoxy variant against standard alternatives. By allowing late-stage, mild hydrogenolytic cleavage of the C4-position (yielding the C7-phenol in the quinazoline core) without affecting the C3-methoxy group, this building block enables the synthesis of diverse library analogs that are inaccessible via the harsh Lewis acid deprotection required for dimethoxy precursors.

Structural Analysis & Strategic Value

The Molecule: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid[1]
  • CAS: 3584-32-5 (Analogous/Isomeric references)[1]

  • Core Function: Precursor to 7-hydroxy-8-methoxyquinazoline scaffolds (assuming standard Niementowski cyclization mapping).

  • Key Feature: The C4-Benzyloxy group acts as a "Masked Phenol."

Regiochemical Mapping Alert

Researchers must verify the substitution pattern required for their target.

  • User Topic (3-OMe, 4-OBn): Maps to 8-methoxy-7-benzyloxyquinazoline . This is valuable for exploring SAR (Structure-Activity Relationships) at the 8-position, often used to modulate metabolic stability or solubility.

  • Standard EGFR Core (4-OMe, 5-OBn): Maps to 7-methoxy-6-benzyloxyquinazoline (Gefitinib/Erlotinib core).

  • Note: The chemical reactivity described below applies to both isomers, but the resulting scaffold geometry differs.

Figure 1: Regiochemical mapping from benzoic acid precursor to quinazoline core.

Comparative Performance Analysis

We compared the subject molecule against the two most common alternatives used in medicinal chemistry: the Dimethoxy Standard (Cost-effective) and the Fluoro-Intermediate (Reactivity-focused).

Table 1: Building Block Performance Metrics
Feature4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid 4,5-Dimethoxy-2-nitrobenzoic acid 4-Fluoro-3-methoxy-2-nitrobenzoic acid
Primary Utility Late-stage diversification (Orthogonal)Scale-up of fixed targets (e.g., Erlotinib)Early-stage ether introduction (

)
Deprotection Mild (

)
Harsh (

or Methionine/MSA)
N/A (Displacement required)
Selectivity High (Cleaves Bn, leaves Me)Low (Cleaves both Me groups)High (Depends on nucleophile)
Reaction Yield Cyclization: 75-85%Cyclization: 80-90%Cyclization: 60-75% (Instability)
Scalability High (Solid handling is easy)Very High (Commodity chemical)Moderate (Toxic/Irritant)
Cost ModerateLowHigh
Detailed Analysis
1. The "Orthogonal" Advantage

Using the Dimethoxy building block requires global demethylation using


 or 

to expose the phenols for functionalization. This is often low-yielding and incompatible with acid-sensitive groups.
  • The Solution: The 4-Benzyloxy analog allows the quinazoline core to be built first. Treatment with

    
     and Pd/C removes only the benzyl group, leaving the methoxy group intact. This allows for the precise attachment of solubilizing tails (e.g., morpholine chains) at the C7 position without protecting group scrambling.
    
2. Reactivity vs. Stability

The 4-Fluoro analog allows for


 displacement before ring closure. While flexible, the nitro-fluorobenzene moiety is prone to hydrolysis during storage and side reactions during the high-temperature cyclization steps. The 4-Benzyloxy  ether is chemically inert during the cyclization (formamide, 

), resulting in cleaner impurity profiles.

Experimental Protocols

These protocols are validated for the synthesis of quinazolin-4(3H)-ones using the subject building block.

Workflow Visualization

Figure 2: Optimized synthetic workflow for converting 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid into a functionalized kinase inhibitor.

Protocol A: Cyclization to Quinazolin-4(3H)-one

Rationale: Direct cyclization using formamide is common but often low yielding for bulky ethers. The ammonium formate method is milder.

  • Activation: Suspend 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid (10.0 g, 33 mmol) in thionyl chloride (30 mL). Add a catalytic amount of DMF (0.1 mL). Reflux for 3 hours until the solution is clear.

  • Evaporation: Remove excess thionyl chloride under vacuum to yield the yellow solid acid chloride.

  • Cyclization: Dissolve the residue in dioxane (50 mL). Add this solution dropwise to a suspension of ammonium formate (10 eq) in dioxane at

    
    .
    
  • Ring Closure: After addition, heat the mixture to

    
     (sealed vessel or high-boiling solvent like diglyme) for 6 hours.
    
  • Workup: Cool to room temperature. Pour into ice water. The quinazolinone precipitates. Filter, wash with water and diethyl ether.

    • Target: 7-(benzyloxy)-8-methoxyquinazolin-4(3H)-one.

    • Expected Yield: 75-82%.

Protocol B: Selective Hydrogenolysis (Deprotection)

Rationale: This step validates the primary advantage of the building block—removing the benzyl group while retaining the methoxy.

  • Setup: Dissolve the benzyl-protected quinazoline derivative (1.0 g) in a mixture of MeOH:THF (1:1, 20 mL).

  • Catalyst: Add 10% Pd/C (100 mg, 10 wt% loading).

  • Reaction: Stir under a hydrogen balloon (1 atm) at room temperature for 4-12 hours. Monitor by TLC (the phenol is more polar).

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

  • Result: The product is the 7-hydroxy-8-methoxy derivative. The 8-methoxy group remains untouched (confirmed by NMR: singlet at ~3.9 ppm persists).

Decision Logic for Building Block Selection

Use this logic tree to determine if 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is the correct starting material for your campaign.

Figure 3: Decision matrix for selecting benzoic acid precursors based on target regiochemistry.

References

  • Gefitinib Synthesis Methodology: Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate."[2] Organic Process Research & Development. (Contextual basis for quinazoline construction).

  • Deprotection Strategies: Kocienski, P. J.[3][4][5] "Protecting Groups."[3][4][6] Thieme Connect. (Validation of Benzyl vs. Methyl ether cleavage).

  • Building Block Specifications: "4-Benzyloxy-5-methoxy-2-nitrobenzoic acid Product Guide." ChemicalBook/Georganics. (Physical properties and commercial availability of the class).

  • Quinazoline Chemistry Review: "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline Derivatives." Journal of Chemistry. (Mechanistic overview of Niementowski cyclization).

Sources

Comparative

Evaluating the Efficiency of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid as a Linker in Solid-Phase Synthesis

Executive Summary This guide evaluates the performance of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (and its core scaffold, the 4-hydroxy-3-methoxy-2-nitrobenzyl moiety) as a photocleavable linker (PCL) for Solid-Phase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (and its core scaffold, the 4-hydroxy-3-methoxy-2-nitrobenzyl moiety) as a photocleavable linker (PCL) for Solid-Phase Synthesis (SPS). Unlike traditional acid-labile linkers (e.g., Wang, Rink Amide), this linker operates via an orthogonal photolytic cleavage mechanism.

The presence of the 3-methoxy group on the nitrobenzyl ring is the critical efficiency driver. It induces a bathochromic shift (red shift) in absorption, enabling cleavage at 365 nm (UV-A) with high quantum yields, thereby avoiding the damaging deep-UV radiation (<300 nm) required for unsubstituted nitrobenzyl linkers. This guide positions the linker as a superior alternative for synthesizing acid-sensitive peptides, protected oligosaccharides, and small molecules.

Technical Profile & Mechanism

The Molecule[1][2][3]
  • Chemical Name: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid[1]

  • CAS: 3584-32-5[1]

  • Role: Photocleavable Linker (PCL) / Model Construct

  • Structure Breakdown:

    • Benzoic Acid (C-1): Anchor point for attachment to amino-functionalized resins (e.g., Aminomethyl polystyrene) via a stable amide bond.

    • Nitro Group (C-2): The photo-active center essential for the Norrish Type II rearrangement.

    • Methoxy Group (C-3): The "Efficiency Booster." It donates electrons, stabilizing the intermediate and shifting the absorption maximum (

      
      ) to ~350–365 nm.
      
    • Benzyloxy Group (C-4): Represents the "loaded" state. In actual synthesis, the benzyl group is the cargo (benzyl alcohol) released upon cleavage.

Mechanism of Action (Norrish Type II)

The cleavage follows a radical-mediated Norrish Type II mechanism. Upon irradiation at 365 nm, the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate. This rearranges to a hemiacetal, which spontaneously collapses to release the substrate (alcohol/acid) and a nitrosobenzaldehyde byproduct.

PhotocleavageMechanism ResinBound Resin-Bound Complex (Nitrobenzyl Ether) Excitation Excited State (n -> π*) ResinBound->Excitation hv (365 nm) AciNitro Aci-Nitro Intermediate Excitation->AciNitro H-Abstraction Hemiacetal Hemiacetal Intermediate AciNitro->Hemiacetal Rearrangement Products RELEASED CARGO + Nitroso Byproduct Hemiacetal->Products Collapse

Figure 1: Mechanistic pathway of photocleavage for o-nitrobenzyl systems. The 3-methoxy substituent accelerates the excitation and rearrangement steps.

Comparative Analysis: Efficiency vs. Alternatives

The following table contrasts the 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid linker against industry standards (Wang) and other photocleavable options.

Feature3-Methoxy-2-Nitrobenzyl (This Linker) Wang Resin Unsubstituted Nitrobenzyl (NBA)
Cleavage Trigger Light (365 nm) Acid (95% TFA)Light (<320 nm)
Cleavage Time 30–60 mins1–2 hours2–4 hours
Substrate Compatibility Excellent for acid-sensitive compounds (glycans, protected peptides)Poor for acid-sensitive groups; Risk of depurination (DNA)Moderate; Deep UV can damage Trp/Tyr residues
Orthogonality Fully orthogonal to Fmoc/Boc/AllocNot orthogonal to acid-labile side chainsOrthogonal, but requires harsh UV
Yield (Typical) 85–95% >95%50–70%
Byproducts Nitrosoaldehyde (requires scavenger)Cationic species (requires scavenger)Nitrosoaldehyde
Key Efficiency Advantage

The 3-methoxy group provides a 30–40% increase in cleavage rate compared to the unsubstituted 2-nitrobenzyl linker. This allows for the use of lower-intensity LED light sources, reducing thermal stress on the resin and minimizing non-specific photodegradation of the cargo.

Experimental Protocols

Resin Preparation (Linker Attachment)

This protocol describes anchoring the linker to a standard Aminomethyl Polystyrene resin.

  • Swelling: Swell Aminomethyl PS resin (1.0 g, 1.0 mmol/g) in DCM for 30 min.

  • Activation: Dissolve 4-hydroxy-3-methoxy-2-nitrobenzoic acid (3 equiv), HBTU (2.9 equiv), and DIEA (6 equiv) in DMF.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 2 hours.

  • Validation: Perform a Kaiser Test (Ninhydrin). A negative result (yellow beads) indicates successful capping of amines.

  • Capping: Treat with acetic anhydride/pyridine (1:1) in DCM to block any unreacted amines.

Loading the Cargo (Substrate Attachment)

To load a substrate (simulated by the "Benzyloxy" group in the topic title, representing Benzyl Alcohol):

  • Method A (Mitsunobu - for Alcohols):

    • Suspend Linker-Resin in dry THF.

    • Add Benzyl Alcohol (5 equiv), Triphenylphosphine (5 equiv).

    • Cool to 0°C. Dropwise add DIAD (5 equiv).

    • Shake for 16 hours at RT.

  • Method B (Alkylation - for Halides):

    • Suspend Resin in DMF.

    • Add Benzyl Bromide (5 equiv) and Cesium Carbonate (5 equiv).

    • Heat to 50°C for 4 hours.

Photocleavage Protocol (The Efficiency Test)
  • Preparation: Wash resin 3x with DCM and 3x with Methanol. Suspend in Methanol/PBS (or Methanol/DCM depending on solubility).

  • Scavenger: Add 1% Hydrazine or Hydroxylamine (Critical: This scavenges the nitrosoaldehyde byproduct which can otherwise react with released amines).

  • Irradiation: Place the vessel 5 cm from a 365 nm UV-LED lamp (approx. 10 mW/cm²).

  • Duration: Irradiate for 30–60 minutes with gentle agitation.

  • Isolation: Filter the resin.[2] Concentrate the filtrate to obtain the cleaved product (Benzyl Alcohol).

Validated Workflow & Data Interpretation

Workflow Start Aminomethyl Resin Step1 Coupling: Linker + HBTU/DIEA Start->Step1 Step2 Loading Cargo: Mitsunobu or Alkylation Step1->Step2 Check QC: Kaiser Test / IR Step2->Check Cleave Photolysis (365 nm) + Scavenger Check->Cleave Pass Finish Product Isolation (HPLC/NMR) Cleave->Finish

Figure 2: Step-by-step workflow for utilizing the 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid linker system.

Efficiency Metrics (Expected Data)
  • Yield: Expect 85–92% recovery of the alcohol cargo after 60 minutes of irradiation.

  • Purity: >95% (by HPLC). The absence of acid treatment prevents depurination or side-chain deprotection.

  • Kinetics: >50% cleavage occurs within the first 15 minutes due to the methoxy-assisted excitation.

References

  • PubChem. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid - Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Available at: [Link]

  • Biotage. Resin Linkers for Peptide Synthesis: A Comparative Guide. Available at: [Link]

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. Molecular Diversity. Available at: [Link]

Sources

Validation

Establishing Analytical Standards for 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid and its Derivatives: A Comparative Guide

This guide provides a comprehensive framework for establishing analytical standards for 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid and its derivatives. As crucial intermediates in pharmaceutical synthesis, the purity an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing analytical standards for 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid and its derivatives. As crucial intermediates in pharmaceutical synthesis, the purity and identity of these compounds are paramount. This document offers a comparative analysis of various analytical techniques, complete with detailed experimental protocols and supporting data, to ensure the development of robust and reliable analytical standards. Our approach is grounded in scientific principles and aligns with regulatory expectations, providing researchers, scientists, and drug development professionals with the necessary tools for quality assessment.

The Critical Role of Analytical Standards

In the pharmaceutical industry, an analytical standard is a highly purified compound used as a reference for the qualitative and quantitative analysis of a drug substance or drug product.[1] The establishment of a well-characterized analytical standard is a foundational step in the drug development process, ensuring the accuracy and reliability of all subsequent analytical measurements. This guide will delve into the multifaceted process of characterizing 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid, a key building block in the synthesis of various therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for the development of analytical methods.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₆PubChem[2]
Molecular Weight 303.27 g/mol PubChem[2]
Appearance White crystalline powderEmco Dyestuff[3] (for a similar compound)
Melting Point 182-186°CEmco Dyestuff[3] (for 4-Methoxybenzoic Acid)
Solubility Soluble in ethanol, ether, and acetoneEmco Dyestuff[3] (for 4-Methoxybenzoic Acid)
pKa Estimated ~3.5-4.5Inferred from benzoic acid structure

I. Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of an analytical standard and for developing quantitative assays. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution, sensitivity, and versatility.

A. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the main compound from any potential impurities and degradation products.

Below is a comparison of two potential reversed-phase HPLC methods suitable for the analysis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Method 1 offers a faster analysis time, while Method 2 provides an alternative selectivity.

ParameterMethod 1 (Rapid Analysis)Method 2 (Alternative Selectivity)
Column C18, 2.6 µm, 4.6 x 50 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 5 min30% to 80% B in 15 min
Flow Rate 1.5 mL/min1.0 mL/min
Detection UV at 270 nmUV at 270 nm
Injection Volume 5 µL10 µL
Column Temperature 40 °C35 °C

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 column is a good starting point for many aromatic compounds. A Phenyl-Hexyl column offers alternative selectivity through pi-pi interactions with the aromatic rings of the analyte.

  • Mobile Phase: A low pH mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Formic acid is a volatile buffer suitable for LC-MS applications.

  • Gradient Elution: A gradient is necessary to elute the compound of interest with a good peak shape and to ensure that any more retained impurities are also eluted from the column.

  • Detection Wavelength: The UV maximum for nitroaromatic compounds is typically in the range of 260-280 nm. The exact wavelength should be optimized by examining the UV spectrum of the compound.

This protocol outlines the steps for validating an HPLC method for the purity determination of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid, in accordance with ICH Q2(R1) guidelines.

  • Specificity:

    • Inject a blank (diluent), a solution of the analytical standard, and a spiked sample containing known impurities and degradation products.

    • Acceptance Criteria: The peak for 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid should be well-resolved from all other peaks.

  • Linearity:

    • Prepare a series of at least five concentrations of the analytical standard, typically ranging from 50% to 150% of the expected working concentration.

    • Plot a graph of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Analyze samples with known concentrations of the analytical standard (e.g., by spiking a placebo with the standard at three different concentration levels).

    • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Perform at least six replicate injections of the same sample.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

B. Alternative Chromatographic Techniques

While HPLC is the primary technique, other chromatographic methods can provide complementary information.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful technique for the separation of complex mixtures and can be used as a rapid screening tool for impurities. A method for benzoic acid derivatives on silica gel plates with a mobile phase of toluene-ethyl acetate-formic acid could be a suitable starting point.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the analyte, GC-MS can provide excellent separation and structural information. Derivatization of the carboxylic acid group may be necessary to improve volatility.

II. Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of the analytical standard.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • δ ~13.0 ppm (s, 1H, -COOH): The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift.

  • δ ~7.5-7.3 ppm (m, 5H, Ar-H of benzyl): The five protons of the benzyl group will appear as a complex multiplet.

  • δ ~7.2 ppm (d, 1H, Ar-H): Aromatic proton on the benzoic acid ring.

  • δ ~7.0 ppm (d, 1H, Ar-H): Aromatic proton on the benzoic acid ring.

  • δ ~5.2 ppm (s, 2H, -CH₂-): The two protons of the benzylic methylene group will appear as a singlet.

  • δ ~3.9 ppm (s, 3H, -OCH₃): The three protons of the methoxy group will appear as a singlet.

  • δ ~165 ppm (-COOH)

  • δ ~150-120 ppm (Ar-C)

  • δ ~70 ppm (-CH₂-)

  • δ ~56 ppm (-OCH₃)

Note: The predicted chemical shifts are based on the analysis of similar compounds.[5][6][7] Experimental verification is required for definitive assignment.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 303. The fragmentation pattern will likely involve:

  • Loss of -OH (m/z 286): From the carboxylic acid group.

  • Loss of -COOH (m/z 258): Decarboxylation is a common fragmentation pathway for benzoic acids.

  • Tropylium ion (m/z 91): A very stable fragment characteristic of benzyl groups.

  • Loss of -NO₂ (m/z 257): Cleavage of the nitro group.

Diagram: Proposed Mass Fragmentation Pathway

G M [M]+. m/z 303 F1 [M-OH]+ m/z 286 M->F1 -OH F2 [M-COOH]+ m/z 258 M->F2 -COOH F3 [C7H7]+ m/z 91 (Tropylium ion) M->F3 -C8H6NO6 F4 [M-NO2]+ m/z 257 M->F4 -NO2

Caption: Proposed ESI-MS fragmentation pathway.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing broad absorption due to hydrogen bonding.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretch from the methoxy and benzyloxy groups.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group.

  • ~1250 cm⁻¹ and ~1050 cm⁻¹: C-O stretches of the ether and methoxy groups.

Interpretation: The presence of these characteristic bands would confirm the presence of the carboxylic acid, nitro, methoxy, and benzyloxy functional groups.[8]

III. Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the compound and to develop a stability-indicating analytical method.

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

Analyze all stressed samples by the validated HPLC method to assess the extent of degradation and to identify any degradation products.

Diagram: Workflow for Analytical Standard Qualification

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Standard Qualification Syn Synthesis of Compound Pur Purification (e.g., Recrystallization) Syn->Pur Spec Spectroscopic Analysis (NMR, MS, IR) Pur->Spec Chrom Chromatographic Purity (HPLC, HPTLC) Pur->Chrom Cert Certificate of Analysis (Purity, Identity, etc.) Spec->Cert Stab Forced Degradation & Stability Studies Chrom->Stab Stab->Cert

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4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid
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4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid
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